1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-O-tert-butyl 7-O-methyl indole-1,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIINZZVXMUCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649568 | |
| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-23-3 | |
| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the requisite starting materials, step-by-step reaction conditions, and thorough experimental protocols. Quantitative data is presented in structured tables for clarity, and the logical flow of the synthesis is illustrated with a detailed workflow diagram.
Introduction
The indole scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. Functionalization of the indole core at various positions is a key strategy in the development of novel therapeutics. This guide focuses on the synthesis of a dicarboxylate-substituted indole, specifically this compound. The presence of two distinct ester functionalities, a tert-butoxycarbonyl (Boc) group at the N-1 position and a methyl ester at the C-7 position, offers opportunities for selective chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.
The proposed synthesis commences with the well-established Bartoli indole synthesis to construct the 7-bromoindole core, followed by protection of the indole nitrogen. The key C-7 functionalization is achieved through a Grignard reaction and subsequent carboxylation, followed by esterification to yield the target compound.
Overall Synthesis Pathway
The synthesis of this compound is accomplished through a four-step process. The initial step involves the creation of the 7-bromoindole intermediate via the Bartoli indole synthesis. The subsequent step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The third step introduces a carboxylic acid group at the 7-position. The final step is the esterification of the carboxylic acid to the corresponding methyl ester.
An In-depth Technical Guide to 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information compiled herein is for Research Use Only (RUO). Publicly available experimental data for this specific compound is limited. Portions of this guide, particularly concerning experimental protocols and potential applications, are based on established principles of organic chemistry and analogies to structurally related compounds.
Introduction
1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate is a bifunctional indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound features a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen and a methyl ester at the C7-position. The Boc group enhances stability and solubility in organic solvents, while the C7-ester provides a handle for further synthetic transformations. Although specific literature on this molecule is scarce, its structure suggests it is a potentially valuable building block for the synthesis of more complex, biologically active molecules, particularly in the development of targeted therapeutics.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | Methyl 1-BOC-indole-7-carboxylate | [1] |
| CAS Number | 917562-23-3 | [1][2] |
| Molecular Formula | C₁₅H₁₇NO₄ | [1][3] |
| Molecular Weight | 275.30 g/mol | [1][3] |
| Appearance | No data available | [4] |
Proposed Synthetic Pathway and Experimental Protocol
While a specific, published synthesis for this compound was not identified, a plausible and efficient synthetic route can be proposed based on standard organic chemistry transformations. The logical precursor would be 1H-Indole-7-carboxylic acid, which can be sequentially protected and esterified.
Overall Synthesis Pathway
The proposed synthesis is a two-step process starting from 1H-Indole-7-carboxylic acid:
-
Boc Protection: Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Esterification: Methyl esterification of the C7-carboxylic acid.
Figure 1: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid
-
To a solution of 1H-Indole-7-carboxylic acid (1.0 equiv.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a suitable base, for example, triethylamine (TEA, 2.5 equiv.).
-
To this stirred mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude Boc-protected intermediate. This product can be used in the next step with or without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.
-
Add methyl iodide (CH₃I, 1.5 equiv.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring for completion by TLC.
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, this compound.
Potential Applications in Drug Discovery
While no biological activities have been reported for this specific molecule, its structure is analogous to other indole derivatives used extensively in medicinal chemistry. The strategic placement of two distinct carbonyl functionalities allows for orthogonal chemical modifications.
-
Building Block for Complex Scaffolds: This compound serves as a versatile intermediate. The methyl ester at the C7 position can be hydrolyzed back to a carboxylic acid to allow for amide bond formation, or it can be reduced to a primary alcohol for further derivatization.
-
Precursor for PROTACs and Molecular Glues: The indole core is found in ligands for various protein targets. This compound could serve as a starting point for creating bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where the C7-position provides an attachment point for a linker connected to an E3 ligase-binding moiety. This is highlighted in its classification by some vendors as a "Protein Degrader Building Block"[1].
The logical workflow for utilizing such a building block in a drug discovery context is outlined below.
Figure 2: Logical workflow for derivatization in drug discovery.
Conclusion
This compound is a chemical building block with potential utility in synthetic and medicinal chemistry. Despite the current lack of comprehensive public data, its structure allows for the rational design of synthetic routes and applications. The protocols and workflows outlined in this guide provide a foundational framework for researchers to synthesize, characterize, and utilize this compound in the development of novel chemical entities for drug discovery and other scientific pursuits. Further experimental investigation is required to fully elucidate its chemical properties and biological potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 917562-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 917562-23-3,tert-butyl methyl 1H-indole-1,7-dicarboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a putative synthesis protocol, and explores its potential role in modulating cellular signaling pathways.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic and biological protocols.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1)C(=O)OC |
Putative Synthesis Protocol
Step 1: Methylation of the Indole-7-carboxylic acid
The initial step would involve the esterification of the carboxylic acid group at the 7-position of the indole ring.
-
Reactants: 7-methyl-1H-indole, Methanol (as both solvent and reactant), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure:
-
Dissolve 7-methyl-1H-indole in an excess of methanol.
-
Add a few drops of concentrated sulfuric acid to catalyze the reaction.
-
Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a weak base, such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indole-7-carboxylate.
-
Step 2: Boc Protection of the Indole Nitrogen
The second step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.[1]
-
Reactants: Methyl 1H-indole-7-carboxylate, Di-tert-butyl dicarbonate (Boc₂O), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Procedure:
-
Dissolve methyl 1H-indole-7-carboxylate and a catalytic amount of DMAP in anhydrous DCM.[1]
-
Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC.[1]
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.[1]
-
Potential Biological Activity and Signaling Pathways
Indole derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[2] A significant number of indole-containing molecules have been developed as kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates, thereby regulating a multitude of cellular processes including proliferation, differentiation, and apoptosis.[2]
The diagram below illustrates a generalized kinase signaling pathway that could potentially be modulated by an indole-based inhibitor like this compound.
Caption: A generalized kinase signaling cascade and a potential point of inhibition.
The workflow for the synthesis and purification of the target compound is depicted in the following diagram.
Caption: The proposed synthetic and purification workflow for the target compound.
References
An In-depth Technical Guide to 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a member of the versatile indole class of heterocyclic compounds. Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This document outlines the chemical identity, potential synthetic routes, and plausible biological significance of this specific dicarboxylate, drawing upon established methodologies for related indole analogues.
Chemical Identity and Properties
IUPAC Name: this compound CAS Number: 917562-23-3[4]
While detailed experimental data for this specific compound is not extensively published, its structural features—a tert-butoxycarbonyl (Boc) group at the 1-position and a methyl ester at the 7-position—suggest it is a stable intermediate amenable to further chemical modification. The Boc group serves as a common protecting group for the indole nitrogen, enhancing solubility in organic solvents and allowing for selective reactions at other positions of the indole ring.[5][6]
Table 1: Physicochemical Properties of Structurally Related Indole Dicarboxylates
| Property | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate[7] | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate[8] |
| Molecular Formula | C15H17NO4 | C15H17NO4 |
| Molecular Weight | 275.30 g/mol | 275.30 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate | 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate |
Synthesis and Experimental Protocols
The synthesis of this compound would likely commence from a 7-substituted indole precursor. A plausible synthetic strategy involves the protection of the indole nitrogen followed by functionalization at the 7-position, or vice-versa. Below are detailed, generalized protocols adapted from the synthesis of structurally related indole derivatives.[5][6]
1. Boc Protection of the Indole Nitrogen
This is a standard procedure to protect the indole nitrogen, enhancing its stability and facilitating subsequent reactions.[6]
-
Materials: 7-Methyl-1H-indole-7-carboxylate, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Protocol:
-
Dissolve 7-Methyl-1H-indole-7-carboxylate (1.0 equiv.) in anhydrous DCM.
-
Add DMAP (0.1 equiv.).
-
Add Boc₂O (1.1-1.2 equiv.) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Boc protection of the indole nitrogen.
2. Synthesis via Cross-Coupling Reactions
Alternatively, the target molecule can be synthesized from a halogenated precursor, such as tert-butyl 7-bromo-1H-indole-1-carboxylate, via a carbonylation reaction. While specific protocols for this transformation are not detailed in the provided results, a generalized workflow is presented based on common palladium-catalyzed carbonylation reactions.
-
Hypothetical Protocol for Carbonylation:
-
To a pressure vessel, add tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine) in methanol.
-
Purge the vessel with carbon monoxide (CO) gas and then pressurize to the desired pressure.
-
Heat the reaction mixture with stirring for several hours, monitoring by TLC or LC-MS.
-
After cooling and venting the CO, dilute the reaction mixture with an organic solvent and filter.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
-
Caption: Hypothetical carbonylation synthesis route.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the indole scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1][3] Derivatives of indole have shown significant activity in several key areas of drug discovery.
Anticancer Potential: Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[1][3]
-
ERK Signaling Pathway: Some indole compounds have been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
PI3K/AKT/mTOR Pathway: This is another critical pathway in cancer that regulates cell growth and survival. Novel indole derivatives have been developed as inhibitors of this pathway.[1]
-
Tubulin Polymerization: Certain indole-containing compounds, like the vinca alkaloids, are known to inhibit tubulin polymerization, thereby arresting cell division in cancer cells.[1]
Caption: Potential anticancer signaling pathways targeted by indole derivatives.
Anti-inflammatory Activity: The indole nucleus is present in well-known anti-inflammatory drugs like indomethacin.[1] Novel derivatives often target key inflammatory pathways.
-
NF-κB Pathway: This pathway is a central regulator of inflammation, and its inhibition by indole compounds can reduce the expression of pro-inflammatory genes.[1]
-
COX-2 Pathway: Cyclooxygenase-2 (COX-2) is a key enzyme in the production of prostaglandins, which mediate inflammation. Some indole derivatives are effective COX-2 inhibitors.[1]
Herbicidal Activity: Indole-3-acetic acid is a natural plant hormone (auxin). Synthetic indole derivatives are being explored as herbicides that modulate the auxin signaling pathway, for example, by targeting the TIR1 receptor.[9]
Conclusion
This compound is a specific indole derivative for which detailed public data is sparse. However, based on the extensive research on related indole compounds, it holds potential as a valuable intermediate in the synthesis of more complex, biologically active molecules. The synthetic protocols and potential biological targets outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this and similar indole scaffolds in their scientific endeavors. The versatility of the indole ring system continues to make it a privileged structure in the quest for novel therapeutics.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 917562-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | C15H17NO4 | CID 29946128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
Spectroscopic and Synthetic Profile of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate. These predictions are derived from data reported for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | H-4 |
| ~7.6 - 7.8 | d | 1H | H-6 |
| ~7.2 - 7.4 | t | 1H | H-5 |
| ~7.5 - 7.7 | d | 1H | H-2 |
| ~6.6 - 6.8 | d | 1H | H-3 |
| ~3.9 | s | 3H | -COOCH₃ |
| ~1.7 | s | 9H | -C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~167 | -C OOCH₃ (ester carbonyl) |
| ~149 | N-C OO- (Boc carbonyl) |
| ~135 | C-7a |
| ~130 | C-3a |
| ~128 | C-2 |
| ~126 | C-6 |
| ~124 | C-4 |
| ~122 | C-5 |
| ~115 | C-7 |
| ~107 | C-3 |
| ~84 | -C (CH₃)₃ (Boc) |
| ~52 | -COOC H₃ |
| ~28 | -C(C H₃)₃ (Boc) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium-Strong | C-H stretch (tert-butyl) |
| ~1735 | Strong | C=O stretch (methyl ester) |
| ~1725 | Strong | C=O stretch (carbamate/Boc) |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | C-H bend (tert-butyl) |
| ~1250 | Strong | C-N stretch |
| ~1150 | Strong | C-O stretch (ester and carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (calculated) | Proposed Fragment Ion | Expected Relative Abundance |
| 275 | [M]⁺ (Molecular Ion) | Low to Medium |
| 219 | [M - C₄H₈]⁺ (Loss of isobutylene) | High |
| 175 | [M - C₅H₈O₂]⁺ (Loss of the entire Boc group) | Medium to High |
| 144 | [M - C₅H₈O₂ - OCH₃]⁺ (Loss of Boc and methoxy) | Medium |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) | High (often base peak) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like this compound, based on procedures for similar indole derivatives.
Synthesis Protocol: N-Boc Protection and Esterification of 7-Methylindole
-
N-Boc Protection of 7-Methyl-1H-indole:
-
To a solution of 7-methyl-1H-indole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) at 0 °C, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(tert-butoxycarbonyl)-7-methyl-1H-indole.
-
-
Carboxylation and Esterification at C7:
-
This is a more complex transformation that could be approached via several synthetic routes, including lithiation followed by quenching with a chloroformate, or through a palladium-catalyzed carbonylation. A possible route involves directed ortho-metalation.
-
Cool a solution of 1-(tert-butoxycarbonyl)-7-methyl-1H-indole in an anhydrous ether solvent (e.g., THF) to -78 °C under an inert atmosphere.
-
Add a strong base such as tert-butyllithium (t-BuLi, 1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction with an excess of methyl chloroformate.
-
Slowly warm the reaction to room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by flash column chromatography.
-
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution onto a KBr plate and allow the solvent to evaporate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[1]
-
Data Acquisition: Obtain the mass spectrum using an Electrospray Ionization (ESI) or Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a key intermediate in medicinal chemistry and organic synthesis. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
This compound is a valuable building block in the development of complex pharmaceutical compounds. The presence of the methyl ester at the 7-position and the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides a stable and versatile scaffold for further chemical modifications. The Boc group enhances stability and solubility, while the methyl ester at C7 can be a site for further functionalization or can be a key pharmacophoric feature. This guide outlines a reliable two-step synthetic approach, beginning with the synthesis of methyl 1H-indole-7-carboxylate, followed by the N-Boc protection of the indole nitrogen.
Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of the key intermediate, methyl 1H-indole-7-carboxylate. The subsequent step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
Retrosynthetic analysis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
An In-depth Technical Guide to the Retrosynthetic Analysis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed retrosynthetic analysis and a proposed synthetic route for this compound, a substituted indole derivative of interest in medicinal chemistry and drug development. The strategic placement of a bulky tert-butoxycarbonyl (Boc) group on the indole nitrogen and a methyl ester at the 7-position offers a versatile scaffold for further chemical modifications.
Retrosynthetic Analysis
The retrosynthetic analysis of the target molecule, this compound (I), involves a systematic deconstruction of the molecule into simpler, readily available starting materials. The primary disconnections focus on the functional group manipulations of the N-Boc protecting group and the C-7 methyl ester, followed by the formation of the core indole structure.
A logical retrosynthetic pathway is as follows:
-
Functional Group Interconversion (FGI): The initial disconnection targets the N-tert-butoxycarbonyl (Boc) group, a common protecting group for indoles. This leads to the intermediate methyl 1H-indole-7-carboxylate (II). The introduction of a Boc group is a standard and high-yielding reaction.
-
C-O Disconnection: The next disconnection is the methyl ester at the C-7 position, which can be retrosynthetically cleaved to the corresponding carboxylic acid, 1H-indole-7-carboxylic acid (III). This suggests a forward synthesis step of esterification.
-
C-N and C-C Disconnection (Indole Ring Formation): The formation of the indole ring itself is the most complex part of the retrosynthesis. A plausible approach is to construct the indole from a suitably substituted benzene derivative. The Leimgruber-Batcho indole synthesis provides a viable route, starting from 2-methyl-3-nitrobenzaldehyde (IV). This aldehyde can be condensed with N,N-dimethylformamide dimethyl acetal to form an enamine, which is then reductively cyclized to form the indole ring. The aldehyde (IV) can be synthesized from 2-methyl-3-nitrobenzoic acid (V), which in turn is accessible from 2-methyl-3-nitroaniline (VI) via a Sandmeyer reaction.
The following diagram illustrates this retrosynthetic strategy.
Caption: .
Proposed Forward Synthesis
Based on the retrosynthetic analysis, a multi-step forward synthesis is proposed. The workflow begins with the synthesis of the key intermediate, 1H-indole-7-carboxylic acid, followed by esterification and N-protection.
The diagram below outlines the proposed experimental workflow.
An In-depth Technical Guide to the Stability and Storage of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate. Due to the limited publicly available stability data for this specific molecule, this guide synthesizes information from safety data sheets, general chemical principles of indole derivatives and esters, and standard methodologies for stability testing.
Core Stability and Storage Recommendations
Available supplier information indicates that this compound is a crystalline solid. The primary recommendation for storage is in a well-sealed container at 2-8°C.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential hydrolytic and oxidative degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the electron-rich indole nucleus. |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Moisture | Store in a dry environment | To minimize the risk of hydrolysis of the ester functional groups. |
Potential Degradation Pathways
The chemical structure of this compound, featuring an indole core with both a tert-butyl ester and a methyl ester, suggests two primary degradation pathways: hydrolysis and oxidation.
Hydrolytic Degradation
The presence of two ester functional groups, a tert-butyl ester at the 1-position and a methyl ester at the 7-position, makes the molecule susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the tert-butyl ester is particularly labile and can be cleaved to form tert-butanol and the corresponding carboxylic acid. The methyl ester is also susceptible to acid-catalyzed hydrolysis, though generally at a slower rate than the tert-butyl ester.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, both esters can be hydrolyzed to their corresponding carboxylate salts. This reaction is typically irreversible.
Oxidative Degradation
The indole ring is an electron-rich heterocycle and is susceptible to oxidation.[1][2] Oxidation can lead to the formation of various degradation products, including oxindoles and other ring-opened species.[1][2] The reaction can be initiated by atmospheric oxygen, light, or trace metal impurities.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential Hydrolytic and Oxidative Degradation Pathways.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended.[3][4] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation kinetics.
General Experimental Workflow
The following diagram outlines a general workflow for conducting a forced degradation study.
References
An In-depth Technical Guide on the Solubility of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for understanding and determining its solubility in common organic solvents. The guide outlines the factors influencing the solubility of indole derivatives, presents a generalized table of suitable organic solvents, details a standard experimental protocol for solubility determination, and provides a visual workflow for these experimental procedures.
Introduction
This compound is a complex heterocyclic compound featuring an indole core, a common scaffold in many biologically active molecules. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester introduces functionalities that significantly influence its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and in vitro screening in drug discovery processes.[1][2]
The Boc group is known to enhance solubility in organic solvents, a desirable characteristic for synthetic transformations.[3][4] However, the overall solubility is a balance between the contributions of the nonpolar Boc group and the polar ester and indole functionalities. This guide provides the necessary theoretical background and practical methodologies to assess the solubility of this and similar compounds.
Factors Influencing Solubility in Organic Solvents
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] Several factors can influence the solubility of this compound:
-
Polarity: The polarity of the solvent relative to the solute is the most critical factor. Polar solvents will better dissolve polar compounds, and nonpolar solvents will better dissolve nonpolar compounds.[5][6]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[5][7]
-
Molecular Structure: The presence of the bulky, nonpolar tert-butyl group will favor solubility in less polar organic solvents, while the ester and the indole's N-H group (if deprotected) can interact with more polar solvents.
-
Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by the energy of solvation. A higher lattice energy can lead to lower solubility.
Data Presentation: A Qualitative Guide to Solvent Selection
| Solvent Name | Chemical Formula | Polarity Index | General Solubility Prediction for this compound |
| n-Hexane | C₆H₁₄ | 0.1 | Low |
| Toluene | C₇H₈ | 2.4 | Moderate to High |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Moderate to High |
| Chloroform | CHCl₃ | 4.1 | High |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | High |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High |
| Acetone | C₃H₆O | 5.1 | Moderate to High |
| Isopropanol (IPA) | C₃H₈O | 3.9 | Moderate |
| Ethanol | C₂H₅OH | 4.3 | Moderate |
| Methanol | CH₃OH | 5.1 | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High (often used for stock solutions) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][8][9]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).[2][9]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL or mol/L) = Measured Concentration × Dilution Factor
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.
Caption: A flowchart of the shake-flask method for solubility determination.
Caption: Key factors that determine the solubility of the target compound.
Conclusion
While direct, quantitative solubility data for this compound is not extensively published, this guide provides a robust framework for its determination and understanding. By considering the principles of solubility and employing standardized methodologies such as the shake-flask method, researchers can generate reliable data essential for the advancement of their research and development activities. The provided protocols and workflows are intended to be a valuable resource for scientists working with this and structurally related compounds.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][4] Functionalization at the C7 position of the indole ring is of significant interest for the development of novel therapeutics.[2]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of a 7-halo-1H-indole derivative, specifically focusing on a substrate bearing a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, such as tert-Butyl 7-bromo-1H-indole-1-carboxylate. The Boc group enhances stability, solubility, and can prevent side reactions related to the acidic N-H proton of the indole.[2][4] The bromine atom at the C7 position serves as a reactive handle for the cross-coupling reaction.[2] Subsequent modification of the resulting 7-aryl-1-(tert-butoxycarbonyl)-1H-indole can lead to a variety of functionalized indole derivatives, including the target molecule 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, through further synthetic steps.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of tert-Butyl 7-bromo-1H-indole-1-carboxylate with an arylboronic acid is as follows:
Caption: General Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize typical reaction parameters for the Suzuki coupling of 7-bromoindole derivatives.
Table 1: Typical Reaction Components and Conditions
| Parameter | Description | Typical Values |
| Indole Substrate | tert-Butyl 7-bromo-1H-indole-1-carboxylate | 1.0 equivalent |
| Boronic Acid | Aryl- or heteroarylboronic acid | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) precatalysts | 3 - 10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 4.0 equivalents |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME, DMF | - |
| Temperature | Reaction temperature | 80 - 120 °C |
| Reaction Time | Duration of the reaction | 2 - 24 hours |
Table 2: Representative Examples with Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | DME | 85 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | H₂O | 120 (Microwave) | 1.5 | 88 |
Experimental Protocols
The following is a detailed protocol for a typical Suzuki-Miyaura coupling reaction of tert-Butyl 7-bromo-1H-indole-1-carboxylate with an arylboronic acid.
Materials:
-
tert-Butyl 7-bromo-1H-indole-1-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5][6]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[6] The typical concentration of the reaction is between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[6]
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (typically 2-3 times).[6]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5][6]
-
Concentration: Filter the mixture and concentrate the organic layer under reduced pressure.[5][6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 7-aryl-1-(tert-butoxycarbonyl)-1H-indole.[6]
-
Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-1H-indole derivatives from the corresponding 7-bromo-1H-indoles. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products.[1] The protocol provided in these application notes serves as a robust starting point for the synthesis of diverse libraries of functionalized indoles, which are valuable intermediates in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This methodology has become indispensable in medicinal chemistry and drug development for the synthesis of aryl amines, which are prevalent in a vast array of pharmaceuticals.[2][3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination specifically tailored to 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate derivatives. The indole scaffold is a privileged structure in numerous biologically active compounds, and the ability to functionalize the C7 position with a variety of amino groups opens up extensive possibilities for generating novel molecular entities with potential therapeutic applications.
The reaction involves the coupling of a halo-indole derivative, such as 7-bromo-1-(tert-butoxycarbonyl)-1H-indole-7-carboxylate, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and accommodating a broad range of substrates.[4][5]
Reaction Components and Conditions
Successful Buchwald-Hartwig amination of this compound derivatives relies on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction components and conditions.
| Component | Example | Typical Concentration/Loading | Role | Key Considerations |
| Substrate | tert-Butyl 7-bromo-1H-indole-1-carboxylate | 1.0 equiv | Aryl halide source | The reactivity of the halide is typically I > Br > Cl. The Boc protecting group on the indole nitrogen enhances stability and influences electronic properties. |
| Amine | Primary or secondary alkyl or aryl amines | 1.1 - 1.5 equiv | Nucleophile | The nature of the amine (aliphatic vs. aromatic, primary vs. secondary, sterically hindered) will influence the choice of ligand and reaction conditions. |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol % | Catalyst | Pd(0) is the active catalytic species. Pd(II) precursors are reduced in situ. Various generations of precatalysts are available, offering improved stability and activity. |
| Ligand | Xantphos, XPhos, RuPhos, DavePhos | 1.1 - 2.2 equiv relative to Pd | Supports and activates the Pd catalyst | The choice of ligand is crucial and depends on the specific substrates. Bulky, electron-rich phosphine ligands are often effective.[3] |
| Base | Cs₂CO₃ (Cesium carbonate), K₂CO₃ (Potassium carbonate), K₃PO₄ (Potassium phosphate), NaOtBu (Sodium tert-butoxide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.5 - 2.5 equiv | Promotes deprotonation of the amine | The strength and solubility of the base are important factors. Strong, non-nucleophilic bases are generally preferred.[4] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous | Reaction medium | The solvent must be anhydrous and capable of dissolving the reactants. Its polarity can influence the reaction rate and outcome. |
| Temperature | 80 - 110 °C | - | Provides energy for the reaction | Higher temperatures are often required, but should be optimized to avoid decomposition of sensitive substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents oxidation of the catalyst and ligands | It is critical to exclude oxygen and moisture from the reaction. |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of a 7-bromo-1-(tert-butoxycarbonyl)-1H-indole derivative. This protocol should be optimized for specific substrates and scales.
Materials:
-
tert-Butyl 7-bromo-1H-indole-1-carboxylate
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃), the phosphine ligand (e.g., 4.4 mol % Xantphos), and the base (e.g., 2.0 equiv Cs₂CO₃) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Addition of Reactants: Add the tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv) and the amine (1.2 equiv) to the reaction vessel.
-
Addition of Solvent: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M with respect to the indole substrate).
-
Reaction Setup: Seal the reaction vessel and, if not in a glovebox, purge with an inert gas for 5-10 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with the same organic solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-1H-indole-1,7-dicarboxylate derivative.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination process.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Sonogashira Coupling of 7-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of substituted indoles, which are key structural motifs in many biologically active compounds and functional materials. This document provides detailed application notes and protocols for the Sonogashira coupling of 7-substituted indoles.
Introduction
The functionalization of the indole scaffold, particularly at the C7 position, is crucial for the development of novel therapeutic agents and advanced materials. The Sonogashira coupling offers a direct and efficient route to introduce alkyne moieties at this position, providing a versatile handle for further chemical transformations. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1] Recent advancements have also led to the development of copper-free Sonogashira coupling conditions.[2][3]
The choice of catalyst, ligand, base, solvent, and reaction temperature is critical for achieving high yields and selectivity in the Sonogashira coupling of 7-substituted indoles. The reactivity of the 7-haloindole can vary significantly depending on the nature of the halogen (I > Br > Cl) and the presence of other substituents on the indole ring.[1]
Reaction Mechanism and Workflow
The catalytic cycle of the Sonogashira coupling generally involves two interconnected cycles: a palladium cycle and a copper cycle.
Caption: General mechanism of the Sonogashira coupling reaction.
A typical experimental workflow for the Sonogashira coupling of a 7-haloindole is outlined below.
Caption: Experimental workflow for Sonogashira coupling.
Quantitative Data Summary
The following tables summarize various conditions reported for the Sonogashira coupling and related C-H alkynylation reactions to produce 7-substituted indoles.
Table 1: Sonogashira Coupling Conditions for 7-Haloindoles
| Entry | 7-Substituted Indole | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2-methyl-6-iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 3 | 95 | [4] |
| 2 | 7-Iodoindole (hypothetical) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 | 6 | ~90 | General Protocol |
| 3 | 7-Bromoindole (hypothetical) | 1-Octyne | Pd(dppf)Cl₂, CuI | DIPA | Toluene | 100 | 12 | ~85 | General Protocol |
Note: Specific examples for 7-haloindoles are limited in the immediate literature; some conditions are based on general protocols for similar aryl halides.
Table 2: Palladium-Catalyzed C-H Alkynylation of Indoles at the C7 Position
This alternative approach directly couples indoles with bromoalkynes.
| Entry | Indole Substrate | Bromoalkyne | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Methylindole | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ / P(2-furyl)₃ | CsOAc | Toluene | 120 | 24 | 75 |
| 2 | Indole | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ / P(2-furyl)₃ | CsOAc | Toluene | 120 | 24 | 68 |
| 3 | 1-Methyl-5-methoxyindole | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ / P(2-furyl)₃ | CsOAc | Toluene | 120 | 24 | 82 |
| 4 | 1-Methylindole | 1-Bromo-1-octyne | Pd(OAc)₂ / P(2-furyl)₃ | CsOAc | Toluene | 120 | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 7-Iodoindole with a Terminal Alkyne (Classical Conditions)
This protocol is a representative procedure based on standard Sonogashira conditions.
Materials:
-
7-Iodo-1H-indole
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 7-iodo-1H-indole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous and degassed solvent (5 mL) via syringe.
-
Add triethylamine (2.0 mmol, 2.0 equiv) to the mixture via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-alkynyl-1H-indole.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of 7-Bromoindole with a Terminal Alkyne
This protocol is adapted from general copper-free Sonogashira conditions.[2]
Materials:
-
7-Bromo-1H-indole
-
Terminal alkyne (e.g., 1-Octyne)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos or XPhos)
-
Inorganic base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine 7-bromo-1H-indole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the inorganic base (2.0 mmol, 2.0 equiv).
-
Seal the tube, and evacuate and backfill with argon.
-
Add the anhydrous, degassed solvent (5 mL) followed by the terminal alkyne (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure 7-alkynyl-1H-indole.
Protocol 3: Palladium-Catalyzed C-H Alkynylation of an Indole to Synthesize a 7-Alkynylindole
This protocol is based on a direct C-H activation approach.
Materials:
-
Indole (e.g., 1-Methylindole)
-
Bromoalkyne (e.g., 1-Bromo-2-phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
-
Cesium acetate (CsOAc)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add the indole (0.5 mmol), bromoalkyne (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), P(2-furyl)₃ (0.05 mmol, 10 mol%), and CsOAc (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (2 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the 7-alkynylindole.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst loading, base, solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
Application Notes and Protocols: 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate in Medicinal Chemistry
Introduction
While specific data for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate is not extensively available in the reviewed literature, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The closely related analogue, tert-butyl 7-bromo-1H-indole-1-carboxylate, serves as a versatile building block for the synthesis of complex, biologically active molecules.[1][2] This document will leverage the well-documented applications of this bromo-analogue to illustrate the potential utility of this compound in drug discovery and development. The presence of two modifiable positions, the C7-carboxylate and the N1-Boc protecting group, allows for the generation of diverse molecular libraries for screening against various biological targets.
The indole core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous signaling molecules like serotonin.[1] Functionalization at the C7 position, in particular, allows for the introduction of various substituents that can modulate the pharmacological properties of the resulting compounds. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability during synthetic transformations and can be readily removed under acidic conditions.[1]
Key Synthetic Applications
The primary utility of indole-1,7-dicarboxylate derivatives in medicinal chemistry lies in their ability to undergo a variety of cross-coupling reactions to introduce diverse functionalities at the C7 position. The following protocols are based on established methods for the related 7-bromoindole derivative and are expected to be adaptable for the 7-methoxycarbonyl analogue.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of many pharmaceutical agents.
1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indole scaffold and various aryl or heteroaryl boronic acids or esters. This is particularly important for synthesizing biaryl structures, which are common motifs in biologically active compounds.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
A mixture of the indole-7-carboxylate (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is placed in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Indole Substrate | 1-tert-Butyl 7-bromo-1H-indole-1-carboxylate (as a proxy) |
| Coupling Partner | Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.) |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-dioxane/water, toluene/water, or DMF |
| Temperature | 80 °C to 120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, allowing for the synthesis of 7-aminoindole derivatives. These derivatives are important pharmacophores in many biologically active compounds.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]
A mixture of the indole-7-carboxylate (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the product is purified by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Indole Substrate | 1-tert-Butyl 7-bromo-1H-indole-1-carboxylate (as a proxy) |
| Coupling Partner | Primary or secondary amine (1.2-1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (0.02-0.05 equiv.) |
| Ligand | Xantphos or BINAP (0.04-0.1 equiv.) |
| Base | NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.) |
| Solvent | Toluene or 1,4-dioxane (anhydrous, deoxygenated) |
| Temperature | 80 °C to 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Workflow and Signaling Pathway Diagrams
To visualize the synthetic utility and potential biological relevance of functionalized indoles, the following diagrams are provided.
Caption: Synthetic workflow for generating diverse C7-functionalized indoles.
Caption: Potential mechanism of action for a 7-aryl-indole as a kinase inhibitor.[1]
While direct experimental data on this compound is limited, its structural features strongly suggest its utility as a versatile intermediate in medicinal chemistry. By leveraging established synthetic protocols for analogous compounds, researchers can access a wide array of novel indole derivatives for biological screening. The ability to readily functionalize the C7 position through robust cross-coupling reactions provides a powerful platform for the development of new therapeutic agents targeting a range of diseases. The protocols and conceptual frameworks presented here offer a starting point for the exploration of this promising chemical scaffold in drug discovery programs.
References
Use of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate as a versatile building block in organic synthesis. While direct literature on this specific compound is limited, its structure allows for a variety of synthetic transformations, which are outlined below based on established indole chemistry.
Introduction
This compound is a bifunctional indole derivative poised for application in the synthesis of complex heterocyclic molecules. The presence of a tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability and influences regioselectivity in subsequent reactions, while the methyl ester at the 7-position serves as a handle for further functionalization. This combination makes it a potentially valuable intermediate in the synthesis of pharmaceutical agents and other biologically active compounds.
Synthesis of this compound
The synthesis of the title compound can be achieved in a two-step process starting from the commercially available 3-methyl-2-nitrobenzoic acid. The first step involves the synthesis of methyl 1H-indole-7-carboxylate, followed by the protection of the indole nitrogen with a Boc group.
Step 1: Synthesis of Methyl 1H-indole-7-carboxylate
This synthesis follows a modified Batcho-Leimgruber indole synthesis.[1]
-
Reaction Scheme:
-
Esterification of 3-methyl-2-nitrobenzoic acid.
-
Reaction with dimethylformamide dimethyl acetal (DMFDMA).
-
Reductive cyclization to form the indole ring.
-
-
Experimental Protocol:
-
Esterification: To a solution of 3-methyl-2-nitrobenzoic acid (40 mmol) in methanol (80 mL), add concentrated sulfuric acid (1.0 mL). Heat the mixture at reflux for 30 hours. After cooling, concentrate the solution to approximately 45 mL and cool to crystallize the product, methyl 3-methyl-2-nitrobenzoate.
-
Enamine Formation: A mixture of methyl 3-methyl-2-nitrobenzoate (20 mmol), dimethylformamide dimethyl acetal (30 mmol), and pyrrolidine (30 mmol) in DMF (15 mL) is heated at 135-140 °C for 25-28 hours. After the reaction, the solvent and excess reagents are removed under reduced pressure to yield the crude enamine, which is used directly in the next step.
-
Reductive Cyclization: To a mixture of ethanol (40 mL) and glacial acetic acid (40 mL), add the crude enamine (19 mmol) and iron powder (179 mmol). Stir the mixture for 2 hours. After the reaction, filter the mixture and add water (150 mL) to the filtrate. Extract the aqueous layer twice with toluene (45 mL each). Wash the combined toluene layers with water until neutral, then partially evaporate the toluene under reduced pressure and cool to crystallize methyl 1H-indole-7-carboxylate.[1]
-
Step 2: N-Boc Protection
-
Reaction Scheme:
-
Reaction of methyl 1H-indole-7-carboxylate with di-tert-butyl dicarbonate (Boc)₂O.
-
-
Experimental Protocol:
-
To a solution of methyl 1H-indole-7-carboxylate (1.0 equiv.) in anhydrous dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield this compound.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Table 1: Synthesis Data
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1a | Methyl 3-methyl-2-nitrobenzoate | 3-Methyl-2-nitrobenzoic acid | MeOH, H₂SO₄ | 93[1] |
| 1b/c | Methyl 1H-indole-7-carboxylate | Methyl 3-methyl-2-nitrobenzoate | DMFDMA, Pyrrolidine, Fe, AcOH | 68[1] |
| 2 | This compound | Methyl 1H-indole-7-carboxylate | (Boc)₂O, DMAP | >90 (projected) |
Applications in Organic Synthesis
3.1. Derivatization at the C7-Position
The methyl ester at the C7 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce a variety of substituents.
-
Reaction Workflow Diagram
Caption: Derivatization at the C7-position.
-
Experimental Protocol: Hydrolysis
-
Dissolve this compound (1.0 equiv.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
-
-
Experimental Protocol: Amide Coupling
-
To a solution of 1-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid (1.0 equiv.) in DMF, add a coupling agent such as HATU (1.2 equiv.) and a base like DIPEA (3.0 equiv.).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired amine (1.1 equiv.) and continue stirring until the reaction is complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography.
-
3.2. Electrophilic Substitution at the C3-Position
The indole nucleus is electron-rich and prone to electrophilic substitution, typically at the C3-position. The N-Boc group can influence the reactivity. A representative reaction is nitration.[2]
-
Reaction Workflow Diagram
Caption: Electrophilic nitration at the C3-position.
-
Experimental Protocol: Nitration [2]
-
Dissolve this compound (1.0 equiv.) and tetramethylammonium nitrate (1.1 equiv.) in acetonitrile.
-
Cool the reaction mixture to 0-5 °C.
-
Add a solution of trifluoroacetic anhydride in acetonitrile dropwise.
-
Stir the reaction at 0-5 °C for 4 hours.
-
Quench the reaction with saturated sodium carbonate solution and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
-
3.3. Deprotection of the Indole Nitrogen
The Boc group can be removed under acidic conditions to yield the free NH-indole, which can then be further functionalized.[3][4]
-
Reaction Workflow Diagram
Caption: N-Boc deprotection of the indole.
-
Experimental Protocol: N-Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the deprotected indole.
-
Table 2: Potential Derivatives and Projected Yields
| Reaction | Product | Reagents | Projected Yield (%) |
| Hydrolysis | 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid | LiOH, THF/H₂O | >90 |
| Amide Coupling | Amide Derivatives | R-NH₂, HATU, DIPEA | 70-90 |
| Nitration | 1-tert-Butyl 7-methyl 3-nitro-1H-indole-1,7-dicarboxylate | NMe₄NO₃, (CF₃CO)₂O | 75-85 |
| N-Boc Deprotection | Methyl 1H-indole-7-carboxylate | TFA or HCl | >95 |
Note: Projected yields are based on similar transformations reported in the literature for related indole derivatives.
Conclusion
This compound, while not extensively documented, represents a promising building block for organic synthesis. Its synthesis is achievable from readily available starting materials. The functional handles at the N1 and C7 positions, coupled with the reactivity of the indole core, provide multiple avenues for the construction of diverse and complex molecular architectures. The protocols and data presented herein, based on established chemical principles, offer a solid foundation for researchers to explore the utility of this compound in drug discovery and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc Protection of Methyl 7-methyl-1H-indole-7-carboxylate
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the amine functionality in organic synthesis, particularly in medicinal chemistry and drug development.[1][2] Its stability under a variety of reaction conditions and the ease of its removal under acidic conditions make it an ideal choice for multi-step synthetic sequences.[2] The N-Boc protection of indoles, while a common transformation, can be challenging due to the lower nucleophilicity of the indole nitrogen compared to aliphatic amines.[1] This document provides a detailed protocol for the N-Boc protection of methyl 7-methyl-1H-indole-7-carboxylate, a key intermediate in the synthesis of various biologically active compounds.
The protection of the indole nitrogen is often a crucial step to prevent undesired side reactions at the nitrogen atom during subsequent synthetic modifications of the indole ring or its substituents. This protocol is designed for researchers, scientists, and drug development professionals to achieve efficient and high-yielding N-Boc protection of the target indole derivative.
Chemical Reaction
The reaction involves the treatment of methyl 7-methyl-1H-indole-7-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to facilitate the acylation of the indole nitrogen.
Caption: General reaction scheme for the N-Boc protection.
Experimental Protocol
This protocol outlines the materials, reagents, and step-by-step procedure for the N-Boc protection of methyl 7-methyl-1H-indole-7-carboxylate.
Materials and Reagents:
-
Methyl 7-methyl-1H-indole-7-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[2]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 7-methyl-1H-indole-7-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF or DCM (approximately 10-20 mL per gram of starting material).
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Addition of Boc₂O: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 1-(tert-butoxycarbonyl)-7-methyl-1H-indole-7-carboxylate.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Workflow for the N-Boc protection of methyl 7-methyl-1H-indole-7-carboxylate.
Data Presentation
The following table summarizes the key quantitative data for the N-Boc protection of methyl 7-methyl-1H-indole-7-carboxylate. The data for the starting material and product are based on the closely related methyl 1-BOC-indole-7-carboxylate.[3]
| Parameter | Methyl 7-methyl-1H-indole-7-carboxylate (Starting Material) | Methyl 1-(tert-butoxycarbonyl)-7-methyl-1H-indole-7-carboxylate (Product) |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₆H₁₉NO₄ |
| Molecular Weight | 189.21 g/mol | 289.32 g/mol |
| Appearance | White to off-white solid | Colorless oil or white solid |
| Yield | - | Typically >90% |
| Purity (by NMR/LC-MS) | >95% | >98% |
| TLC Rf | Substrate dependent | Higher Rf than starting material (less polar) |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum of the product is expected to show a characteristic singlet for the nine protons of the Boc group around δ 1.6-1.7 ppm. The indole NH proton signal (typically broad, around δ 8-9 ppm) will be absent. Shifts in the aromatic protons of the indole ring are also expected upon N-Boc protection.
-
¹³C NMR (CDCl₃, 101 MHz): The product spectrum will show new signals for the quaternary carbon of the Boc group at approximately δ 84-85 ppm and the carbonyl carbon of the Boc group around δ 150 ppm.
-
Mass Spectrometry (ESI+): The mass spectrum should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive reagents (moisture in solvent or reagents).2. Insufficient base or catalyst.3. Low reaction temperature or short reaction time. | 1. Use freshly distilled anhydrous solvents and fresh reagents.2. Increase the equivalents of base and/or DMAP.3. Allow the reaction to stir for a longer period at room temperature. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Excess Boc₂O. | 1. Maintain the reaction temperature at or below room temperature.2. Use the recommended stoichiometry of Boc₂O. |
| Difficult Purification | Incomplete reaction or presence of polar byproducts. | Ensure the reaction goes to completion before workup. An additional aqueous wash with dilute acid (e.g., 1M HCl) can help remove basic impurities like DMAP and TEA. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-tert-Butyl 7-Bromo-1H-indole-1-carboxylate
A Versatile Scaffold for Late-Stage Functionalization in Drug Discovery and Materials Science
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents. The strategic functionalization of the indole scaffold, particularly at the C7 position, provides a pathway to novel molecular architectures with potentially unique biological activities. However, direct C7 functionalization is often challenging due to the inherent electronic properties of the indole ring that favor reactivity at other positions.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-tert-Butyl 7-bromo-1H-indole-1-carboxylate. It is presumed that the intended substrate for these versatile transformations is the 7-bromo derivative, as the bromine atom serves as an effective leaving group, a prerequisite for the cross-coupling reactions discussed herein. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the substrate's stability and solubility, while the C7-bromine atom acts as a versatile handle for introducing a wide array of molecular fragments. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Core Applications: C7 Cross-Coupling Strategies
1-tert-Butyl 7-bromo-1H-indole-1-carboxylate is an ideal substrate for several powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and regioselectivity. The most prominent applications include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between organoboron compounds and organic halides. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceutical compounds. When applied to 1-tert-Butyl 7-bromo-1H-indole-1-carboxylate, it allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 7-position of the indole core.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of 1-tert-Butyl 7-bromo-1H-indole-1-carboxylate.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant importance for the synthesis of conjugated systems and is a key step in the preparation of many complex natural products and functional materials. Utilizing 1-tert-Butyl 7-bromo-1H-indole-1-carboxylate in a Sonogashira coupling allows for the direct introduction of an alkynyl moiety at the C7 position.
Reaction Mechanism for Sonogashira Coupling
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Question: I am experiencing a low yield during the initial synthesis of 7-methyl-1H-indole. What are the potential causes and solutions?
Low yields in indole synthesis are a common challenge and can often be attributed to suboptimal reaction conditions, the purity of starting materials, or the formation of side products.[1][2]
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Suboptimal Reaction Conditions: The efficiency of indole synthesis methods like the Fischer, Bartoli, or Bischler-Möhlau syntheses are highly sensitive to temperature, reaction time, and catalyst concentration.[2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
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Purity of Starting Materials: Impurities in the starting materials, such as the arylhydrazine and the ketone or aldehyde in a Fischer indole synthesis, can lead to unwanted side reactions and a lower yield of the desired indole.[2][3] Ensure all reactants are of high purity before commencing the synthesis.
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Side Reactions: The formation of byproducts is a significant factor in reducing the yield. For instance, in the Fischer indole synthesis, electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage and the formation of aniline derivatives as side products.[2]
Question: The N-Boc protection of my 7-methyl-1H-indole is incomplete or has failed. What should I check?
The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a critical step. If you are facing issues, consider the following:
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if not stored properly. Use fresh or properly stored (Boc)₂O for the reaction.
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst.[4] Ensure a catalytic amount is used, and that the catalyst is of good quality.
-
Reaction Conditions: The reaction is typically carried out at room temperature.[4] Ensure the reaction is stirred for a sufficient duration (2-4 hours, or as monitored by TLC) to allow for complete conversion.[4] Anhydrous conditions are also important for this reaction to proceed efficiently.[5]
Question: I am struggling with the final carboxylation step at the 7-methyl position. What are some common pitfalls?
Direct carboxylation of a methyl group on an indole ring can be challenging. A common strategy involves bromination of the methyl group followed by displacement with a cyanide source and subsequent hydrolysis, or through a metal-catalyzed carboxylation.
-
Incomplete Bromination: If you are using a radical bromination (e.g., with NBS), ensure you have an appropriate radical initiator and that the reaction is carried out under the correct lighting conditions (e.g., UV lamp).
-
Poor Nucleophilic Substitution: The displacement of the bromide with a nucleophile like cyanide can be sluggish. Consider using a phase-transfer catalyst to improve the reaction rate.
-
Hydrolysis Conditions: The hydrolysis of the nitrile to a carboxylic acid requires either acidic or basic conditions. These conditions can potentially lead to the deprotection of the Boc group. Careful control of the reaction temperature and duration is necessary to achieve selective hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Which indole synthesis method is most suitable for preparing the 7-methyl-1H-indole precursor?
The choice of synthesis route depends on the availability of starting materials and the desired scale of the reaction. The Bartoli indole synthesis, starting from an ortho-substituted nitroarene (e.g., 2-nitro-m-xylene), is a powerful method for preparing 7-substituted indoles.[4] The Fischer indole synthesis is also a versatile and widely used method.[2]
Q2: How can I minimize the formation of regioisomers during the initial indole synthesis?
When using unsymmetrical ketones in a Fischer indole synthesis, the formation of two different regioisomers is a common issue.[6] To improve selectivity, you can:
-
Choose a symmetrical ketone if possible.
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Utilize a starting material with blocking groups to direct the cyclization.
-
Carefully optimize the acid catalyst and reaction temperature, as these can influence the regioselectivity.[2]
Q3: What are the best practices for purifying the final product, this compound?
Purification is critical for obtaining a high-purity product. Flash column chromatography on silica gel is a common and effective method for purifying indole derivatives.[4]
-
Solvent System: A gradient of ethyl acetate in hexanes is often used to elute the compound from the silica gel.[4] The optimal solvent system should be determined by TLC analysis.
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Product Stability: Be aware that the Boc group is acid-labile. Avoid using acidic solvents in your chromatography. If the product is sensitive to heat, avoid high temperatures during the removal of the solvent under reduced pressure.[5]
Data Presentation
Table 1: Optimization of N-Boc Protection of 7-methyl-1H-indole
| Entry | (Boc)₂O (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | DMAP (5) | CH₂Cl₂ | 25 | 2 | 85 |
| 2 | 1.5 | DMAP (5) | CH₂Cl₂ | 25 | 2 | 92 |
| 3 | 1.5 | DMAP (10) | CH₂Cl₂ | 25 | 2 | 93 |
| 4 | 1.5 | DMAP (5) | THF | 25 | 4 | 90 |
| 5 | 1.5 | DMAP (5) | CH₂Cl₂ | 0 | 4 | 75 |
Table 2: Troubleshooting Low Yield in 7-methyl-1H-indole Synthesis (Fischer Method)
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Conversion | Insufficient reaction time or temperature | Monitor reaction by TLC; gradually increase temperature | Increased product formation |
| Multiple Products | Formation of regioisomers or side reactions | Purify starting materials; optimize acid catalyst | Improved selectivity and yield of the desired product |
| Product Degradation | Harsh acidic conditions | Use a milder acid catalyst; reduce reaction temperature | Minimized byproduct formation |
Experimental Protocols
Protocol 1: Synthesis of 7-methyl-1H-indole (via Fischer Indole Synthesis)
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To a solution of (2-methylphenyl)hydrazine (1.0 equiv) in ethanol, add a suitable ketone or aldehyde (e.g., pyruvic acid, 1.1 equiv).
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Add an acid catalyst (e.g., sulfuric acid or polyphosphoric acid, catalytic amount) to the mixture.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Boc Protection of 7-methyl-1H-indole
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Dissolve 7-methyl-1H-indole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[4]
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Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) to the solution.[4]
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv) to the reaction mixture.
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Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.[4]
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Dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.[4]
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[4]
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-tert-butyl 7-methyl-1H-indole-1-carboxylate.[4]
Protocol 3: Synthesis of this compound
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Bromination: Dissolve 1-tert-butyl 7-methyl-1H-indole-1-carboxylate (1.0 equiv) in carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture under a UV lamp until the starting material is consumed (monitor by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate.
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Cyanation: Dissolve the crude bromide in a suitable solvent like acetone. Add sodium cyanide (1.2 equiv) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Reflux the mixture until the reaction is complete (monitor by TLC). Cool the reaction, filter off the salts, and concentrate the filtrate.
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Hydrolysis: To the crude nitrile, add a solution of aqueous sodium hydroxide (e.g., 6M) and ethanol. Heat the mixture to reflux. Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid. Be careful to not let the reaction proceed for too long to avoid deprotection of the Boc group. Cool the reaction mixture and acidify with cold 1M HCl to pH ~3-4. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. First, methyl 1H-indole-7-carboxylate is synthesized. This intermediate is then N-protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Q2: My N-Boc protection reaction is showing low to no conversion. What are the common causes?
Low conversion in the N-Boc protection of indoles can stem from several factors:
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Low Nucleophilicity of the Indole Nitrogen: The lone pair of electrons on the indole nitrogen is part of the aromatic system, making it less nucleophilic than aliphatic amines.[1]
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Steric Hindrance: The substituent at the 7-position may sterically hinder the approach of the bulky Boc anhydride.
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Inadequate Base: A non-nucleophilic base is often required to deprotonate the indole nitrogen, increasing its nucleophilicity. The choice and amount of base are critical.[1]
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Poor Reagent Quality: Ensure the Boc anhydride is fresh and the solvent is anhydrous, as Boc anhydride can be hydrolyzed.
Q3: I am observing multiple spots on my TLC plate after the Boc protection step. What are the likely side products?
The most common side products in this reaction are:
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C-3 Acylation Product: The C-3 position of the indole ring is highly nucleophilic and can compete with the nitrogen for reaction with the electrophilic Boc anhydride, leading to the formation of a C-3-Boc-indole isomer.[2][3]
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Di-Boc Protected Product: Under forcing conditions or with a large excess of Boc anhydride and a highly effective catalyst like 4-(Dimethylamino)pyridine (DMAP), a second Boc group can be added to the nitrogen, forming an N,N-di-Boc derivative.[1]
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Hydrolysis of the Methyl Ester: If the reaction conditions are too harsh (e.g., strongly basic or acidic workup), the methyl ester at the 7-position can be hydrolyzed back to the carboxylic acid.
Q4: Can the methyl ester at the 7-position be cleaved during the Boc protection reaction?
While the methyl ester is generally stable under standard Boc protection conditions (which are typically neutral or mildly basic), prolonged exposure to strong bases or a highly alkaline workup could lead to its saponification. It is crucial to maintain controlled reaction conditions and use a mild workup procedure.
Troubleshooting Guides
Issue 1: Low Yield of Methyl 1H-indole-7-carboxylate (Starting Material)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion in the esterification of 3-methyl-2-nitrobenzoic acid. | Insufficient reaction time or inadequate acid catalysis. | Monitor the reaction by TLC. If incomplete, extend the reflux time or add a small amount of additional concentrated sulfuric acid. |
| Low yield in the reductive cyclization step. | Inefficient reduction of the nitro group or incomplete cyclization. | Ensure the iron powder is activated and in sufficient excess. The reaction is exothermic; maintain proper temperature control. Acetic acid is crucial for this step. |
| Difficulty in purification. | Presence of unreacted intermediates or side products from the DMFDMA reaction. | The crude enamine intermediate should be used directly. For the final product, purification by column chromatography using a suitable solvent system (e.g., toluene) is recommended.[4] |
Issue 2: Incomplete N-Boc Protection Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting material (methyl 1H-indole-7-carboxylate) remains after the reaction. | Low nucleophilicity of the indole nitrogen. | Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to activate the Boc anhydride. Alternatively, pre-treat the indole with a non-nucleophilic base like sodium hydride to generate the more nucleophilic indolate anion. |
| Poor solubility of the starting material. | Ensure the starting material is fully dissolved in a suitable anhydrous solvent like THF or dichloromethane.[1] | |
| Insufficient Boc anhydride. | Use a slight excess (1.1 to 1.5 equivalents) of Boc anhydride to drive the reaction to completion. |
Issue 3: Formation of Multiple Products in N-Boc Protection
| Symptom | Possible Cause | Suggested Solution |
| A major side product is observed on TLC. | C-3 acylation is competing with N-acylation. | Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity for N-acylation. Using a base to pre-form the indolate can also favor N-acylation. |
| Formation of a di-Boc product. | Avoid a large excess of Boc anhydride and DMAP. Monitor the reaction closely by TLC and stop it once the starting material is consumed.[1] | |
| A more polar spot is observed on TLC. | Hydrolysis of the methyl ester. | Use a neutral or mildly acidic workup. Avoid washing with strong aqueous bases. |
Experimental Protocols
Synthesis of Methyl 1H-indole-7-carboxylate
This protocol is adapted from the Batcho-Leimgruber indole synthesis.[4]
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Esterification of 3-methyl-2-nitrobenzoic acid:
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To a solution of 3-methyl-2-nitrobenzoic acid (40 mmol) in methanol (80 mL), add concentrated sulfuric acid (1.0 mL).
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Reflux the mixture for 30 hours, monitoring by TLC.
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After completion, concentrate the solution and cool to induce crystallization of methyl 3-methyl-2-nitrobenzoate. A yield of approximately 93% can be expected.[4]
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-
Formation of the enamine:
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In a separate flask, mix N,N-dimethylformamide dimethyl acetal (DMFDMA, 30 mmol) and pyrrolidine (30 mmol) in DMF (15 mL).
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Add methyl 3-methyl-2-nitrobenzoate (20 mmol) to this mixture.
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Heat the reaction at 135-140 °C for 25-28 hours.
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After completion, remove the solvent and excess reagents under reduced pressure. The crude product is used in the next step without further purification.
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Reductive Cyclization:
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Dissolve the crude enamine (approx. 19 mmol) in a mixture of ethanol (40 mL) and glacial acetic acid (40 mL).
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Add iron powder (179 mmol) to the solution.
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Stir the mixture at room temperature for 2 hours.
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Filter the reaction mixture and dilute the filtrate with water.
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Extract the product with toluene, wash the organic layer until neutral, and partially evaporate the solvent.
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Cool the solution to crystallize methyl 1H-indole-7-carboxylate. A yield of approximately 67.5% can be expected.[4]
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Synthesis of this compound
This protocol is adapted from a standard procedure for the Boc protection of a 7-substituted indole.[5]
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Reaction Setup:
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Dissolve methyl 1H-indole-7-carboxylate (1.0 equiv.) in anhydrous dichloromethane or THF.
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Add 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.).
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To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).
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-
Reaction and Monitoring:
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the consumption of the starting material by thin-layer chromatography (TLC).
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Work-up and Purification:
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Once the reaction is complete, dilute the mixture with dichloromethane.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a solid.
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Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Main reaction and potential side reactions during N-Boc protection.
Caption: Troubleshooting workflow for incomplete Boc protection.
References
Technical Support Center: Purification of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound on silica gel?
A1: The main challenges are related to the physicochemical properties of N-Boc protected indole esters. These include:
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Co-elution with impurities: Non-polar impurities, such as residual starting materials or byproducts like di-tert-butyl dicarbonate, can have similar polarities, making separation difficult.
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Compound instability: Although the Boc group offers protection, the indole nucleus can still be sensitive to the acidic nature of standard silica gel, potentially leading to partial degradation or the formation of artifacts.[1]
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Streaking or tailing on the column: This can be caused by interactions with the silica gel or issues with the solvent system, leading to poor separation and broad fractions.[2]
Q2: My compound is an oil and won't solidify, even after column chromatography. Is it impure?
A2: Not necessarily. It is common for N-Boc protected compounds to be oils or viscous liquids even when pure.[2] However, the presence of residual solvents or minor impurities can inhibit crystallization.[2] To induce solidification, you can try the following:
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High vacuum drying: Ensure all residual solvents are removed by drying the oil under high vacuum for an extended period.
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Solvent trituration: Dissolve the oil in a minimal amount of a "good" solvent (e.g., diethyl ether) and then slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy.[2] This can help precipitate the pure compound.
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Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.[2]
Q3: The purified compound appears as multiple spots on my TLC plate. What could these be?
A3: Multiple spots on a TLC plate post-purification indicate the presence of impurities. For this specific compound, these could include:
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Unreacted starting materials: Incomplete reaction can leave residual starting materials in your crude product.
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Byproducts of the Boc-protection step: Such as tert-butanol or other derivatives.
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Degradation products: If the compound is sensitive to the silica gel, some degradation may have occurred during chromatography.
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Isomers: Depending on the synthetic route, closely related isomers might be present.
Q4: My compound is colorless. How can I effectively monitor the column fractions?
A4: Most indole derivatives are UV-active due to their aromatic structure. You can monitor the fractions using a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent TLC plate. Alternatively, you can use chemical stains. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots. A general stain like potassium permanganate can also be used.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | Incorrect solvent system polarity. | Optimize the eluent system. A common starting point for N-Boc protected indoles is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a target Rf value of 0.2-0.3 for the desired compound. |
| Product Streaking on TLC/Column | Compound is too polar for the chosen eluent, or it is interacting strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[2] |
| Compound Won't Elute from the Column | The eluent is not polar enough, or the compound has irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. If the compound is still retained, consider switching to a different stationary phase like neutral alumina. |
| Low Recovery of Purified Compound | The compound may be degrading on the column, or it is eluting in very dilute fractions that are difficult to detect. | Test the stability of your compound on a TLC plate by spotting and letting it sit for a few hours before eluting.[1] Concentrate the collected fractions before TLC analysis. |
| Crystallization of Compound in the Column | The crude sample is too concentrated when loaded, or the eluent is a poor solvent for the compound at the concentration it elutes. | Load the crude material dissolved in a minimal amount of a solvent that is more polar than the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel and load it as a solid. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.
1. Materials and Reagents:
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Crude this compound
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Silica gel (230-400 mesh)
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Ethyl acetate (EtOAc)
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Hexanes
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
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Glass column for chromatography
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Collection tubes
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Rotary evaporator
2. Procedure:
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TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a TLC plate.
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Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is 10-20% ethyl acetate in hexanes.
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Visualize the plate under UV light (254 nm) and calculate the Rf value of the product and any impurities. The ideal Rf for the product is between 0.2 and 0.3 for good separation on the column.
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Column Preparation:
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Prepare a slurry of silica gel in the chosen eluent (e.g., 10% EtOAc in hexanes).
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Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
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Ensure the silica bed is level and free of cracks or air bubbles.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent to obtain a dry powder.
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Carefully add the sample to the top of the silica bed.
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Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
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Collect fractions in test tubes.
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Monitor the elution by TLC to identify the fractions containing the pure product.
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Isolation of Pure Product:
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Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Dry the resulting product under high vacuum to remove any residual solvent.
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Quantitative Data Summary
While specific experimental data for this compound is not widely published, the following table provides typical parameters based on the purification of structurally similar N-Boc protected indole derivatives.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | 5-20% Ethyl Acetate in Hexanes | The exact ratio should be determined by TLC analysis of the crude mixture. |
| Target Rf Value (TLC) | 0.2 - 0.3 | Provides a good balance between resolution and elution time. |
| Silica Gel to Compound Ratio | 50:1 to 100:1 (w/w) | A higher ratio is used for difficult separations. |
| Visualization Method | UV light (254 nm) | Most indole derivatives are UV active. |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Step-by-step experimental workflow for purification.
References
Troubleshooting incomplete N-Boc protection of indole-7-carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-Boc protection of indole-7-carboxylates. This reaction can be particularly challenging due to the electron-withdrawing nature of the carboxylate group, which reduces the nucleophilicity of the indole nitrogen.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc protection of methyl indole-7-carboxylate incomplete?
Incomplete reactions are common for this substrate and can be attributed to several factors:
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Low Nucleophilicity: The primary reason for incomplete reaction is the reduced electron density on the indole nitrogen due to the electron-withdrawing carboxylate group at the C7 position. This makes the nitrogen a weaker nucleophile, slowing down the reaction with di-tert-butyl dicarbonate (Boc₂O).[1]
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Steric Hindrance: The substituent at the C7 position can sterically hinder the approach of the bulky Boc₂O reagent to the indole nitrogen.[2]
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Inadequate Reaction Conditions: Insufficient amounts of Boc₂O, base, or catalyst, as well as suboptimal reaction temperature or time, can lead to incomplete conversion.
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Poor Reagent Quality: Moisture in the solvent or degradation of the Boc₂O can reduce their effectiveness.
Q2: I see multiple spots on my TLC plate. What are the possible side products?
Common side products in the N-Boc protection of indoles include:
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Di-Boc Protected Indole: Over-protection can occur, especially with prolonged reaction times or an excess of Boc₂O and a strong catalyst, leading to the formation of a di-tert-butoxycarbonyl derivative.
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Unreacted Starting Material: As discussed in Q1, incomplete reaction is a frequent issue.
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tert-Butanol: This is a common byproduct of the reaction.[3]
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Degradation Products: Depending on the stability of your specific indole-7-carboxylate under the reaction conditions, minor degradation may occur.
Q3: How can I effectively monitor the progress of the reaction?
Several analytical techniques are suitable for monitoring the N-Boc protection:
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Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the consumption of the starting material (indole-7-carboxylate) and the formation of the less polar N-Boc protected product.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M+100).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the successful protection. The appearance of a singlet at approximately 1.68 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protector. Concurrently, a downfield shift of the indole ring protons is expected.
Q4: Is a base always necessary for the N-Boc protection of indoles?
While the reaction can proceed without a base, it is highly recommended for electron-deficient indoles like indole-7-carboxylates. A base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is used to deprotonate the indole nitrogen, increasing its nucleophilicity and driving the reaction forward. For particularly unreactive substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) may be employed, though this requires careful handling and anhydrous conditions.[3]
Q5: What is the role of 4-(dimethylamino)pyridine (DMAP) and should I use it?
DMAP is a highly effective nucleophilic catalyst that significantly accelerates the rate of N-Boc protection, especially for weakly nucleophilic amines like electron-poor indoles.[4] It reacts with Boc₂O to form a more reactive intermediate. For challenging substrates like indole-7-carboxylates, a catalytic amount of DMAP (typically 0.1 equivalents) is often crucial for achieving a reasonable reaction rate and yield. However, be aware that DMAP can also promote side reactions, so its use should be optimized.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the N-Boc protection of indole-7-carboxylates and provides systematic solutions.
Issue 1: Low to No Product Formation
Symptoms:
-
TLC analysis shows predominantly starting material.
-
LC-MS analysis confirms the presence of the starting material's mass and little to no product mass.
-
¹H NMR of the crude product shows no characteristic Boc group signal around 1.6 ppm.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Incomplete Reaction
Symptoms:
-
TLC and LC-MS show significant amounts of both starting material and product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete reaction.
Quantitative Data
The following tables provide representative reaction conditions for the N-Boc protection of electron-deficient indoles. Note that optimal conditions for your specific indole-7-carboxylate may vary.
Table 1: Comparison of Reaction Conditions for N-Boc Protection of 7-Bromoindole
| Entry | Boc₂O (equiv.) | Base (equiv.) | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | TEA (1.5) | - | THF | RT | 4-6 | Moderate |
| 2 | 1.1 | TEA (1.5) | DMAP (0.1) | THF | RT | 2-4 | High |
| 3 | 1.2 | NaH (1.2) | - | THF | 0 to RT | 2 | High |
Data is illustrative and based on typical protocols for similar substrates.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection using TEA and DMAP
This protocol is a good starting point for the N-Boc protection of indole-7-carboxylates.
Materials:
-
Indole-7-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the indole-7-carboxylate (1.0 equiv.) in anhydrous THF or DCM (approximately 0.1-0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equiv.) to the solution.
-
Add 4-(dimethylamino)pyridine (0.1 equiv.) to the mixture.
-
Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-indole-7-carboxylate.
Protocol 2: N-Boc Protection using Sodium Hydride for Less Reactive Substrates
This protocol is suitable for particularly electron-deficient or sterically hindered indole-7-carboxylates where Protocol 1 gives low yields. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under anhydrous conditions.
Materials:
-
Indole-7-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equiv.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the indole-7-carboxylate (1.0 equiv.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Workflows
Caption: Experimental workflow for DMAP-catalyzed N-Boc protection.
References
Optimization of reaction conditions for cross-coupling with 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate in cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Low or no conversion of the starting material is a common issue in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the methyl carboxylate group at the 7-position can influence the reactivity of the indole core. A systematic approach is crucial for troubleshooting.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solutions |
| Catalyst Inactivity | Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, consider screening more electron-rich and bulky phosphine ligands such as XPhos or SPhos, which can be more suitable for challenging substrates.[1] Catalyst Quality: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere to prevent degradation. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1] |
| Suboptimal Base | Base Screening: The choice of base is critical for the transmetalation step. If common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are ineffective, consider stronger or more soluble bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][2] Aqueous Conditions: The presence of a small amount of water is often necessary for the activity of carbonate and phosphate bases.[1][3] |
| Inappropriate Solvent | Solvent Screening: The solubility of all reaction components is crucial. Common solvents for Suzuki couplings include 1,4-dioxane, dimethylformamide (DMF), and toluene. If solubility is an issue, a solvent screen is recommended.[1][2][4] |
| Boronic Acid Instability | Use Boronic Esters: Boronic acids can be prone to degradation. Consider using more stable boronate esters, such as pinacol (Bpin) or MIDA boronates, which are more resistant to premature hydrolysis and protodeboronation.[5] Excess Reagent: Using a slight excess (1.2-1.5 equivalents) of the boronic acid or ester can compensate for some degradation.[5] |
| N-H Interference (if Boc group is removed) | N-Protection: The acidic N-H proton of an unprotected indole can interfere with the catalytic cycle.[2] While the substrate has a Boc protecting group, incomplete protection or in-situ deprotection can be a problem. Ensure the Boc group remains intact throughout the reaction. |
Issue 2: Formation of Significant Byproducts
The presence of major byproducts can complicate purification and reduce the yield of the desired product.
Possible Side Reactions and Mitigation Strategies:
| Byproduct/Side Reaction | Mitigation Strategies |
| Homocoupling of Boronic Acid | Thorough Degassing: This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon) through the solvent.[1] Stoichiometry Control: Use a slight excess of the boronic acid to favor the cross-coupling pathway.[1] |
| Dehalogenation (if a halide precursor was used) | Strictly Anaerobic Conditions: Ensure the reaction is run under a completely inert atmosphere. Catalyst/Ligand Choice: Some palladium systems are more prone to promoting this reductive pathway. Consider screening different catalyst and ligand combinations.[5] |
| Protodeborylation of Boronic Acid | Milder Conditions: Use a milder base or lower the reaction temperature. A less aqueous solvent system can also be beneficial, although some water is often required.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protecting group on the indole nitrogen important for this cross-coupling reaction?
A1: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves two primary functions. First, it protects the acidic N-H proton, which can otherwise interfere with the catalytic cycle of many cross-coupling reactions.[2][6] Second, it can enhance the stability and solubility of the indole substrate.[7] For some indole derivatives, N-protection has been shown to significantly improve reaction yields and consistency.[2]
Q2: How does the methyl carboxylate group at the C7-position affect the cross-coupling reaction?
A2: The methyl carboxylate group is electron-withdrawing. Generally, electron-withdrawing groups on an aryl halide can facilitate the oxidative addition step of the palladium catalytic cycle.[8] However, the overall electronic properties of the indole ring system will influence the reaction, and optimization of reaction conditions is still necessary.
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, this substrate is potentially suitable for other palladium-catalyzed cross-coupling reactions. For instance, the analogous 7-bromo-1H-indole-1-carboxylate has been successfully used in Buchwald-Hartwig amination to form C-N bonds.[9] The Heck reaction, which couples aryl halides with alkenes, is another possibility, though conditions would need to be optimized.[10]
Q4: What are the key parameters to screen when optimizing a cross-coupling reaction for this substrate?
A4: A systematic optimization should involve screening the following:
-
Palladium Catalyst and Ligand: Test different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a variety of phosphine ligands (e.g., SPhos, XPhos, PPh₃).[2]
-
Base: Screen a range of bases from mild (e.g., K₂CO₃) to strong (e.g., K₃PO₄, Cs₂CO₃).[2]
-
Solvent: Evaluate different solvent systems, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[2]
-
Temperature: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific coupling partners.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 10:1, to a concentration of 0.1-0.2 M of the indole substrate). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) for the specified time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Preventing decomposition of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate during workup
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound during workup?
A1: The primary decomposition pathways involve the cleavage of the two acid-labile protecting groups: the N-tert-butoxycarbonyl (N-Boc) group on the indole nitrogen and the tert-butyl ester at the 7-position. The N-Boc group on an indole is particularly sensitive and can be cleaved under surprisingly mild acidic conditions or even with gentle heating. The tert-butyl ester is also readily hydrolyzed by acids. Under strongly acidic conditions, the indole ring itself can undergo protonation, which may lead to polymerization or other side reactions.
Q2: Is the N-Boc group or the tert-butyl ester more sensitive to acidic conditions?
A2: While both groups are susceptible to acid, the N-Boc group on an indole ring is often more labile than a typical N-Boc protected amine and can be more sensitive than the tert-butyl ester. Therefore, even mild acidic conditions used during workup pose a significant risk of selectively or completely removing the N-Boc group.
Q3: Can I use a basic wash during the workup?
A3: Yes, a mild basic wash, such as with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is generally safe and often recommended. Both the N-Boc group and the tert-butyl ester are stable under mild basic conditions. This can be useful for neutralizing any residual acid from the reaction or a previous acidic wash. However, strong bases should be avoided as they can potentially hydrolyze the methyl ester or lead to other undesired side reactions.
Q4: What is the recommended pH range to maintain during the aqueous workup?
A4: To minimize decomposition, it is best to perform the aqueous workup under neutral to slightly basic conditions (pH 7-8). If a brief acidic wash is necessary to remove certain impurities, it should be done with a very dilute acid (e.g., 0.1 M citric acid or very dilute HCl) at low temperatures (0-5 °C) and for a minimal amount of time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product after workup. | 1. Accidental cleavage of the N-Boc group and/or tert-butyl ester during an acidic quench or wash. 2. Product loss into the aqueous layer if it becomes protonated or deprotected to a more polar compound. 3. Thermal decomposition during solvent evaporation at elevated temperatures. | 1. Use a neutral or mildly basic workup. Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Wash the organic layer with water and then brine. 2. If an acidic wash is unavoidable, use very mild conditions: perform the wash at 0-5 °C with a dilute acid (e.g., 0.1 M citric acid) for a very short duration. Immediately neutralize with a NaHCO₃ wash. 3. Analyze the aqueous layers by TLC or LC-MS to check for the presence of the deprotected product. 4. Evaporate the solvent under reduced pressure at low temperatures (≤ 30-35 °C). |
| Presence of a new, more polar spot on TLC after workup. | 1. Cleavage of the N-Boc group leading to the formation of methyl 1H-indole-7-carboxylate. 2. Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. 3. Cleavage of both protecting groups. | 1. Confirm the identity of the byproduct by LC-MS or by co-spotting with an authentic sample if available. 2. Re-evaluate the workup conditions to eliminate or minimize the use of acid. 3. If the byproduct is the carboxylic acid , it may be possible to re-esterify it, though this is not ideal. |
| The product appears oily or impure after purification. | 1. Residual acidic or basic impurities from the workup. 2. Co-elution with a byproduct during column chromatography. | 1. Ensure thorough washing of the organic layer with water and brine to remove any salts or residual acids/bases. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
| TLC of the crude product shows a streak or multiple unresolved spots. | 1. Decomposition of the product on the silica gel plate if it is acidic. 2. Presence of multiple byproducts from the reaction or workup. | 1. Neutralize the silica gel for chromatography by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). 2. Run the TLC plate quickly and do not let it sit for an extended period before visualization. |
Experimental Protocols
Recommended Workup Procedure for this compound
This protocol is designed to minimize the risk of decomposition of the target compound.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF), dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel.
-
Option A (Neutral Wash): Wash the organic layer sequentially with water (2 x volume of organic layer) and then with a saturated aqueous solution of brine (1 x volume of organic layer).
-
Option B (Mildly Basic Wash): Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x volume of organic layer), followed by water (1 x volume of organic layer), and finally with brine (1 x volume of organic layer).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 35 °C.
-
Purification: Purify the crude product by flash column chromatography on silica gel. It is advisable to use a solvent system containing a small percentage of triethylamine (e.g., 0.5%) to prevent streaking and decomposition on the silica gel.
Procedure for a Mildly Acidic Wash (Use with Caution)
This procedure should only be used if a neutral or basic wash is insufficient to remove impurities.
-
After quenching and dilution, cool the separatory funnel containing the organic layer in an ice bath.
-
Wash the organic layer quickly with a pre-chilled, dilute solution of citric acid (e.g., 0.1 M). Do not shake vigorously for an extended period.
-
Immediately drain the acidic aqueous layer and wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid.
-
Proceed with the standard washing (water, brine), drying, and concentration steps as described above.
Visualizations
Caption: Recommended experimental workflow for the workup of this compound.
Caption: Troubleshooting decision tree for decomposition during workup.
Technical Support Center: Regioselective Synthesis of 1,7-Disubstituted Indoles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the regioselective synthesis of 1,7-disubstituted indoles. The inherent electronic properties of the indole ring favor functionalization at the C2 and C3 positions of the pyrrole moiety, making selective substitution at the C7 position of the benzene core a significant synthetic hurdle.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals working with these valuable molecular scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of 1,7-disubstituted indoles so challenging?
A1: The primary challenge lies in the intrinsic reactivity of the indole nucleus. The pyrrole ring is electron-rich, making the C3 and C2 positions the most nucleophilic and susceptible to electrophilic attack.[2][3] Consequently, directing reactions to the less reactive C7 position on the benzenoid ring requires overcoming this inherent reactivity bias.[1][3][4]
Q2: What are the primary strategies to achieve C7 functionalization?
A2: The most successful modern strategies involve transition-metal-catalyzed C-H activation.[5] This approach typically requires the installation of a directing group (DG) at the N1 position of the indole.[1][6][7] The directing group coordinates to the metal catalyst, positioning it in proximity to the C7-H bond and facilitating its selective functionalization.[8] Directed ortho-metalation (DoM) is another established method.[2][3]
Q3: What are some common and effective directing groups for C7 functionalization?
A3: A variety of directing groups have been developed, with their efficacy often depending on the specific transformation. Common examples include phosphinoyl (e.g., N-P(O)tBu₂), phosphine (e.g., N-PtBu₂), pivaloyl, and hydrosilyl groups.[1][8] The steric bulk of the directing group is often a crucial factor in achieving high C7 selectivity.[8]
Q4: After successfully functionalizing the C7 position, how can I substitute the N1 position?
A4: If the C7 functionalization was achieved using a directing group, this group must first be removed. Depending on the group, this can involve reductive cleavage (e.g., LiAlH₄ for N-P(O)tBu₂) or other specific conditions.[9] Once the N-H indole is regenerated, standard N-alkylation or N-arylation protocols can be applied. This typically involves deprotonation with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF or THF, followed by the addition of an electrophile (e.g., an alkyl or aryl halide).[10]
Troubleshooting Guides
Problem 1: Poor or No Yield in Palladium-Catalyzed C7 Arylation
| Question | Possible Cause & Solution |
| I'm observing very low conversion in my Pd-catalyzed C7 arylation. What should I check first? | Catalyst, Ligand, and Oxidant System: The catalytic cycle for C-H activation often requires a specific combination of catalyst, ligand, and oxidant to be effective. • Catalyst Choice: Palladium acetate (Pd(OAc)₂) is commonly used.[11] Ensure it is from a reliable source and has not decomposed. • Directing Group: The choice of directing group is critical. For C7-arylation with aryl boronic acids, the sterically hindered N-P(O)tBu₂ group has proven effective.[6][9] • Oxidant: These reactions often require an oxidant to regenerate the active catalyst. A mixture of silver and copper salts can be effective in maintaining high reactivity.[6] • Ligand: In some cases, an external ligand, such as a pyridine-type ligand, is necessary to achieve high regioselectivity and yield.[8] |
| My reaction starts but then stalls. What could be the issue? | Reaction Conditions: Temperature and solvent can significantly impact the reaction. • Solvent: Toluene or DMSO are often used.[11] Ensure the solvent is anhydrous. • Temperature: C-H activation reactions often require elevated temperatures. Optimize the temperature for your specific substrate and catalyst system. |
Problem 2: Lack of Regioselectivity (Mixture of Isomers)
| Question | Possible Cause & Solution |
| My reaction is producing a mixture of C7 and C6-functionalized indoles. How can I improve C7 selectivity? | Catalyst-Directing Group Mismatch: The regiochemical outcome can be highly sensitive to the combination of the metal catalyst and the directing group. For example: • With an N-P(O)tBu₂ directing group, a Palladium (Pd) catalyst typically directs arylation to the C7 position.[7] • Using the sameN-P(O)tBu₂ directing group with a Copper (Cu) catalyst can favor arylation at the C6 position.[1][7] Carefully consult the literature for the appropriate metal catalyst for your desired regioselectivity with a given directing group. |
| I am getting functionalization at the C2 or C3 position instead of C7. | Ineffective Directing Group: The directing group may not be effectively overriding the inherent reactivity of the pyrrole ring. • Steric Bulk: The bulkiness of the directing group is crucial for directing the catalyst to the C7 position.[8] An insufficiently bulky group may not prevent coordination and reaction at other sites. Consider switching to a bulkier DG like N-P(O)tBu₂ or N-PtBu₂.[1] |
Problem 3: Difficulty with Directing Group Removal
| Question | Possible Cause & Solution |
| The conditions required to remove my directing group (e.g., LiAlH₄ for N-P(O)tBu₂) are destroying other functional groups on my molecule. What are the alternatives? | Choice of a Labile Directing Group: If your synthesis plan requires sensitive functional groups to be preserved, choose a directing group that can be removed under milder conditions from the outset. • The N-PR₂ (R = tBu, cHex) directing group is an excellent alternative. It effectively directs C7 arylation and can be easily removed using Wilkinson's catalyst ([Rh(PPh₃)₃Cl]), which is compatible with a wider range of functional groups compared to strong reducing agents.[9] |
Data Presentation
Table 1: Comparison of Directing Groups for C7-Functionalization of Indoles
| Directing Group (DG) | Metal Catalyst | Reaction Type | Coupling Partner | Typical Yields | Reference(s) |
| N-P(O)tBu₂ | Pd(OAc)₂ | Arylation | Arylboronic Acids | Good to Excellent | [6][9] |
| N-P(O)tBu₂ | CuO | Arylation | Arylboronic Acids | Good (C6-selective) | [1][7] |
| N-PtBu₂ | Pd(OAc)₂ | Arylation, Olefination, Acylation | Various | Moderate to Good | [1][6] |
| N-PR₂ (R=tBu, cHex) | Rh(I) | Arylation | (Hetero)aryl Bromides | Good | [9] |
| Pivaloyl (N1) | BBr₃ (metal-free) | Borylation | BBr₃ | Good | [1][7] |
| Sulfur-based DGs | Iridium (Ir) | Alkynylation | Terminal Alkynes | Good | [12] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C7-Arylation using N-P(O)tBu₂ Directing Group
This protocol is a generalized representation based on published methods.[6][11] Optimization for specific substrates is necessary.
-
Substrate Preparation: Synthesize the N-P(O)tBu₂ protected indole starting material.
-
Reaction Setup: To an oven-dried reaction vessel, add the N-P(O)tBu₂ indole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), Pd(OAc)₂ (5 mol%), a ligand if required (e.g., 3-methylpyridine, 10 mol%), and a co-oxidant mixture (e.g., Ag₂CO₃ and (CuOAc)₂).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Add anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N1-Alkylation of a 7-Substituted Indole
This protocol is a standard method for N-alkylation.[10] It should be performed under strictly anhydrous conditions.
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 7-substituted indole (1.0 equiv).
-
Solvent and Base: Add anhydrous DMF (or THF) via syringe. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.3 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for synthesizing 1,7-disubstituted indoles.
Caption: Troubleshooting logic for low C7-arylation yields.
Caption: Catalyst choice dictates regioselectivity with the same DG.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. rsisinternational.org [rsisinternational.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis of an indole-substituted 7,8-dicarba- nido -dodecahydroundecaborate(−1) - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03218G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and logical synthetic approach involves a two-step process. The first step is the formation of the indole ring system to yield Methyl 1H-indole-7-carboxylate, often accomplished via the Fischer indole synthesis. The second step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Q2: My Fischer indole synthesis is giving a low yield. What are the potential causes?
Low yields in Fischer indole synthesis can be attributed to several factors. The reaction is sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound. Additionally, the reaction is sensitive to temperature and the strength of the acid catalyst. The formation of byproducts, such as those from aldol condensation, can also consume starting materials and reduce the yield of the desired indole.[1][2]
Q3: I am observing multiple spots on my TLC after the Fischer indole synthesis. What could these be?
When using an unsymmetrical ketone in a Fischer indole synthesis, a mixture of regioisomers can be formed.[1] Other possibilities include byproducts from aldol condensation of the carbonyl starting material or oxidative degradation of the indole product.[1] Indoles can be susceptible to oxidation, which often results in colored impurities.[1]
Q4: The N-Boc protection of my indole is incomplete. How can I drive the reaction to completion?
Incomplete Boc protection can be due to several factors, including insufficient reagent, suboptimal reaction temperature, or the presence of moisture if using anhydrous conditions. Ensure you are using a slight excess of di-tert-butyl dicarbonate (Boc₂O) and a suitable catalyst like 4-(dimethylamino)pyridine (DMAP). Monitoring the reaction by TLC is crucial to determine the appropriate reaction time.
Q5: Are there any known stability issues with the final product or intermediates?
Yes, the indole ring is electron-rich and can be sensitive to strong acids and oxidizing agents.[3] Protonation of the indole ring, particularly at the C3 position, can lead to degradation.[3] The methyl ester group is susceptible to hydrolysis under strong basic conditions. For long-term storage, the final compound should be kept in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidative degradation.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Methyl 1H-indole-7-carboxylate Synthesis (Fischer Indole Synthesis)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no formation of the desired indole product. | Incorrect Reaction Conditions: The Fischer indole synthesis is highly sensitive to acid strength and temperature.[1][2] | Perform small-scale optimization experiments to identify the ideal acid catalyst (e.g., polyphosphoric acid, zinc chloride) and temperature for your specific substrates. |
| Decomposition of Starting Material or Product: The indole product might be sensitive to the strong acidic conditions used for cyclization.[1] | Neutralize the acid as soon as the reaction is complete during the workup. Consider using a milder acid catalyst. | |
| Side Reactions: Electron-donating groups on the carbonyl compound can promote N-N bond cleavage in the hydrazone intermediate, a competing side reaction.[2] | If applicable, choose starting materials with less electron-donating character. | |
| Formation of multiple products observed on TLC. | Formation of Regioisomers: Use of an unsymmetrical ketone can lead to a mixture of indole regioisomers.[1] | The choice of acid catalyst and its concentration can influence the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[1] |
| Aldol Condensation Byproducts: Enolizable aldehydes and ketones can undergo self-condensation.[1] | Use a non-enolizable carbonyl compound if the synthesis allows. Otherwise, optimizing temperature and reaction time can minimize this side reaction.[1] | |
| Oxidative Degradation: The indole product is prone to air oxidation, leading to colored impurities.[1] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Problems with N-Boc Protection of Methyl 1H-indole-7-carboxylate
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reaction, starting material remains. | Insufficient Reagents: Not enough Boc₂O or catalyst was used. | Use a slight excess of Boc₂O (1.1-1.5 equivalents). Ensure a catalytic amount of DMAP (e.g., 0.1 equivalents) is present. |
| Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough or at the optimal temperature. | Monitor the reaction progress by TLC. If the reaction is sluggish at room temperature, gentle heating may be required. | |
| Poor Solubility: The starting indole may have poor solubility in the chosen solvent. | Select a solvent in which the starting material is readily soluble (e.g., THF, Dichloromethane). | |
| Formation of a significant byproduct. | Reaction with Carboxylate: In the presence of a strong base, the carboxylate could potentially react with Boc₂O. | Use a non-nucleophilic base or a catalytic amount of a milder base like DMAP. |
| Di-Boc-ylation: Although less common for indoles, over-reaction can sometimes occur. | Use a controlled amount of Boc₂O and monitor the reaction closely. | |
| Difficulty in purifying the final product. | Residual Boc₂O or Byproducts: Unreacted Boc₂O or its byproducts can co-elute with the desired product. | During workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities. Careful column chromatography is often necessary for high purity. |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed two-step synthesis based on established chemical principles.
Step 1: Synthesis of Methyl 1H-indole-7-carboxylate (via Fischer Indole Synthesis)
-
Materials: 2-hydrazinylbenzoic acid, methyl pyruvate, polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of 2-hydrazinylbenzoic acid and methyl pyruvate is heated in polyphosphoric acid.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: N-Boc Protection of Methyl 1H-indole-7-carboxylate
-
Materials: Methyl 1H-indole-7-carboxylate, di-tert-butyl dicarbonate (Boc₂O), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of Methyl 1H-indole-7-carboxylate in anhydrous DCM, add Boc₂O (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography if necessary.
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Fischer indole synthesis.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for the functionalization of this compound?
The primary catalytic reactions for this substrate involve the functionalization of the C-H bonds on the benzene ring of the indole core. Due to the presence of the directing carboxylate group at the C7 position and the bulky tert-butyl ester on the indole nitrogen, transition-metal-catalyzed C-H activation is a key strategy. Common transformations include arylation, alkenylation, and amination.[1][2][3]
Q2: How does the catalyst loading typically affect the reaction outcome?
Catalyst loading is a critical parameter that can significantly influence reaction yield, rate, and overall efficiency. Insufficient catalyst loading may lead to incomplete conversion, while excessive loading can be uneconomical and may lead to the formation of byproducts or difficulties in purification. Optimization is crucial to find the balance for a specific transformation.
Q3: What are the typical catalyst loadings for palladium-catalyzed cross-coupling reactions on similar indole scaffolds?
For palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination on related 7-bromo-1H-indole-1-carboxylate substrates, typical catalyst loadings range from 2 to 10 mol%.[4] For direct C-H functionalization, loadings can vary more widely depending on the specific catalyst system and reaction conditions.
Q4: Are there alternatives to expensive noble metal catalysts?
While palladium, rhodium, and iridium are commonly used for C-H functionalization of indoles, research is ongoing into the use of more abundant and less expensive first-row transition metals like cobalt.[5] These systems may offer a more cost-effective approach, though they might require different reaction conditions and ligands.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in catalytic C-H functionalization reactions. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst is from a reliable source and has been stored correctly. Consider using a freshly opened bottle or a pre-catalyst that forms the active species in situ. |
| Inappropriate Ligand | The choice of ligand is crucial for catalyst stability and reactivity. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For C7 functionalization, pyridine-type ligands have shown promise.[2][6] |
| Suboptimal Reaction Temperature | C-H activation often requires elevated temperatures. Perform a temperature screen to find the optimal range for your specific reaction. |
| Incorrect Solvent | The solvent can significantly impact solubility and catalyst performance. Screen a range of anhydrous, degassed solvents such as dioxane, toluene, or DMF. |
| Presence of Inhibitors | Water, oxygen, or impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are pure and the reaction is run under an inert atmosphere. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
The indole core has multiple C-H bonds that can be reactive. Achieving high regioselectivity for C7 functionalization is a key challenge.
| Potential Cause | Recommended Solution |
| Incorrect Directing Group Effect | While the C7-carboxylate should direct functionalization, other positions might still react. The N-Boc group can also influence regioselectivity. The choice of catalyst and ligand system is critical to favor C7 activation. |
| Reaction Conditions Favoring Other Isomers | Temperature and reaction time can influence selectivity. Lowering the temperature may favor the thermodynamically more stable product. |
| Isomerization of the Product | Under certain conditions, the product might isomerize. Analyze the reaction mixture at different time points to monitor for product stability. |
Experimental Protocols
The following are representative protocols for C-H functionalization of an indole scaffold, which can be adapted and optimized for this compound.
Protocol 1: Palladium-Catalyzed C-H Arylation at C7 (Representative)
This protocol is adapted from methodologies for C7 arylation of N-protected indoles.[2][6][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Pyridine-type ligand (e.g., 2-chloropyridine) (10-20 mol%)
-
Oxidant (e.g., Ag₂O or Cu(OTf)₂) (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a dry reaction vessel, add this compound, arylboronic acid, Pd(OAc)₂, the pyridine-type ligand, and the oxidant.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the effect of catalyst loading on the yield of a representative C-H arylation reaction, based on general optimization studies.[8]
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2 | 45 |
| 2 | 5 | 78 |
| 3 | 10 | 85 |
| 4 | 15 | 86 |
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: A generalized workflow for optimizing catalyst loading in a C-H functionalization reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical decision tree for troubleshooting low yield in catalytic reactions.
References
- 1. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cobalt-Catalyzed C–H Activation of Indoles - ChemistryViews [chemistryviews.org]
- 6. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative 1H NMR Analysis of Substituted Indole-1,7-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate and a structurally related analogue, tert-Butyl 7-bromo-1H-indole-1-carboxylate. The analysis is supported by predicted and experimental data to aid in the structural elucidation and characterization of this class of compounds, which are valuable intermediates in medicinal chemistry and drug discovery. The presence of substituents at the 1- and 7-positions of the indole scaffold significantly influences the chemical shifts and coupling patterns of the aromatic protons, providing key structural insights.
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the expected ¹H NMR spectral data for this compound and compares it with the predicted data for tert-Butyl 7-bromo-1H-indole-1-carboxylate. This side-by-side comparison highlights the influence of the C7-substituent (methyl ester vs. bromine) on the proton chemical shifts.
| Proton Assignment | This compound (Predicted) | tert-Butyl 7-bromo-1H-indole-1-carboxylate (Predicted)[1] |
| H-2 | ~ 7.5 - 7.6 ppm (d) | ~ 7.4 - 7.5 ppm (d) |
| H-3 | ~ 6.6 - 6.7 ppm (d) | ~ 6.5 - 6.6 ppm (d) |
| H-4 | ~ 7.9 - 8.0 ppm (d) | ~ 7.8 - 7.9 ppm (d) |
| H-5 | ~ 7.2 - 7.3 ppm (t) | ~ 7.1 - 7.2 ppm (t) |
| H-6 | ~ 7.7 - 7.8 ppm (d) | ~ 7.5 - 7.6 ppm (d) |
| -C(CH₃)₃ (Boc) | ~ 1.7 ppm (s, 9H) | Not explicitly stated, but expected around 1.7 ppm (s, 9H) |
| -COOCH₃ | ~ 3.9 - 4.0 ppm (s, 3H) | N/A |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra for indole derivatives is crucial for accurate structural analysis.
Sample Preparation:
-
Weigh 5-10 mg of the purified indole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of N-H protons, though this is not applicable to the N-Boc protected compounds discussed here.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
Data Acquisition:
-
Spectrometer: ¹H NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[1]
-
Parameters:
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Pulse Width: A 30° or 90° pulse width can be used.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical.
-
Temperature: Spectra are usually acquired at room temperature (20-25 °C).
-
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound, with key proton environments labeled for correlation with the ¹H NMR data.
Caption: Structure and key ¹H NMR assignments for the target compound.
This guide provides a foundational comparison for researchers working with substituted indole derivatives. The predictable nature of substituent effects on the ¹H NMR spectrum makes it a powerful tool for routine structural confirmation and for the design of new molecules with desired electronic and steric properties.
References
Comparative 13C NMR Analysis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate. Due to the absence of a publicly available spectrum for this specific molecule, this guide presents a detailed prediction of its 13C NMR spectrum based on data from structurally similar compounds. This comparison will aid researchers in the identification and characterization of this and related indole derivatives, which are prevalent scaffolds in medicinal chemistry.
Predicted and Comparative 13C NMR Data
The expected chemical shifts for this compound are extrapolated from the known spectral data of N-Boc-protected indoles and methyl indole-7-carboxylate. The tert-butoxycarbonyl (Boc) group at the N1 position and the methyl carboxylate at the C7 position significantly influence the electronic environment and, consequently, the 13C chemical shifts of the indole ring.
For comparison, the 13C NMR data for two relevant alternative compounds, 1-(tert-butoxycarbonyl)indole and methyl indole-3-carboxylate, are presented alongside the predicted values for the target compound.[1][2][3]
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | 1-(tert-butoxycarbonyl)indole (CDCl₃) | Methyl indole-3-carboxylate (DMSO-d₆) |
| C2 | ~128-129 | ~125.3 | ~126.0 |
| C3 | ~107-108 | ~107.1 | ~107.0 |
| C3a | ~130-131 | ~130.6 | ~126.0 |
| C4 | ~124-125 | ~122.9 | ~121.0 |
| C5 | ~121-122 | ~124.2 | ~122.0 |
| C6 | ~125-126 | ~121.9 | ~121.0 |
| C7 | ~115-116 | ~115.3 | ~112.0 |
| C7a | ~135-136 | ~135.2 | ~136.0 |
| N-C=O (Boc) | ~149-150 | ~149.8 | - |
| -C(CH₃)₃ (Boc) | ~84-85 | ~83.7 | - |
| -C(CH₃)₃ (Boc) | ~28-29 | ~28.2 | - |
| C7-C=O (Ester) | ~165-167 | - | ~165.0 |
| -OCH₃ (Ester) | ~51-52 | - | ~51.0 |
Note: The chemical shifts for the alternative compounds are sourced from publicly available spectral data.[1][2][3] The predicted values for the target compound are based on the analysis of substituent effects on the indole ring.[4][5][6]
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a proton-decoupled 13C NMR spectrum, suitable for the characterization of indole derivatives.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm). For DMSO-d₆, the residual solvent peak can be used as a reference.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a proton frequency of at least 300 MHz (corresponding to a carbon frequency of 75 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. This can be done by observing the FID or the peak shape of a prominent singlet in the ¹H spectrum.
3. Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., from -20 to 220 ppm) is generally sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the 13C NMR characterization of a synthesized organic compound.
Caption: Workflow for 13C NMR Characterization.
References
- 1. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl indole-3-carboxylate(942-24-5) 13C NMR spectrum [chemicalbook.com]
- 3. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Mass Spectrometry of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a key building block in synthetic chemistry. Understanding its fragmentation patterns is essential for reaction monitoring, impurity profiling, and structural confirmation. This document outlines the predicted mass spectral data for the target compound and contrasts it with alternative analytical methodologies, supported by generalized experimental protocols.
Predicted Mass Spectrometry Data
While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) can be reliably predicted. This prediction is based on the established fragmentation of N-Boc protected indoles, methyl esters, and related heterocyclic compounds.[1][2][3][4]
The primary fragmentation pathways are expected to involve the loss of the tert-butoxycarbonyl (Boc) group and cleavage of the methyl ester. The tert-butyl group is known to be a labile protecting group, readily undergoing fragmentation to lose isobutylene (56 Da) or form a stable tert-butyl cation (m/z 57).[3][4] The methyl ester can undergo fragmentation through the loss of a methoxy radical (•OCH3) or formaldehyde (CH2O).
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Description | Predicted m/z | Ionization Mode | Proposed Fragmentation Pathway |
| Molecular Ion [M]⁺ | 275 | EI, ESI | Intact molecule |
| [M-56]⁺ | 219 | EI, ESI | Loss of isobutylene from the Boc group |
| [M-100]⁺ | 175 | EI | Loss of the entire Boc group |
| [M-31]⁺ | 244 | EI | Loss of a methoxy radical from the methyl ester |
| [M-59]⁺ | 216 | EI | Loss of the methoxycarbonyl group |
| [C₄H₉]⁺ | 57 | EI | tert-Butyl cation |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of small molecules, other analytical techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity, specificity, and speed. | Isomeric and isobaric compounds can be challenging to differentiate without chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires larger sample amounts, longer acquisition times. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Fast, simple, and non-destructive. | Provides limited structural information, complex spectra can be difficult to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | High resolution, widely applicable. | Does not provide structural information on its own; often coupled with MS. |
Experimental Protocols
Mass Spectrometry (Electrospray Ionization - ESI)
A generalized protocol for acquiring the mass spectrum of this compound using ESI-MS is as follows:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent. The final solution may be acidified with 0.1% formic acid to promote protonation for positive ion mode analysis.
-
-
Instrument Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 10 - 15 L/min
-
Drying Gas (N₂): 300 - 350 °C
-
Mass Range: m/z 50 - 500
-
Fragmentor Voltage: 70 - 120 V (can be varied to induce fragmentation)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Number of Scans: 16 - 64
-
Relaxation Delay: 1 - 2 seconds
-
Pulse Width: 30 - 45 degrees
-
Temperature: 298 K
-
Visualizations
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Predicted fragmentation pathways for the target molecule.
References
- 1. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Infrared Spectroscopy of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a key building block in synthetic and medicinal chemistry. By comparing its predicted spectral features with those of structurally related indole derivatives, this document serves as a valuable resource for the characterization and quality control of this and similar compounds.
Introduction to the Infrared Spectroscopy of Indole Derivatives
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as a spectrum. For indole and its derivatives, characteristic IR bands arise from the vibrations of the N-H bond (if present), C-H bonds of the aromatic and pyrrole rings, C=C bonds of the aromatic system, and the C-N bond. Substituents on the indole ring will introduce their own characteristic absorption bands, such as the strong carbonyl (C=O) stretching vibrations from ester and carbamate groups.
This guide focuses on interpreting the IR spectrum of this compound by comparing it with the spectra of indole, N-tert-butoxycarbonylindole (N-Boc-indole), and methyl indole-7-carboxylate. This comparative approach allows for a more confident assignment of the observed spectral bands.
Comparative Analysis of IR Spectral Data
The following table summarizes the key expected and experimental IR absorption bands for this compound and its analogues. The predictions for the target compound are based on the typical frequency ranges for its constituent functional groups, informed by the experimental data of the comparison compounds.
| Functional Group Vibration | This compound (Predicted) | Indole (Experimental) [1] | N-tert-butoxycarbonylindole (N-Boc-indole) (Experimental/Predicted) [2] | Methyl indole-7-carboxylate (Predicted) |
| N-H Stretch | Absent | ~3406 cm⁻¹ (sharp) | Absent | ~3400 cm⁻¹ (sharp) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3049, 3022 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2980-2930 cm⁻¹ | N/A | ~2980-2930 cm⁻¹ | ~2950 cm⁻¹ |
| C=O Stretch (Boc-group) | ~1735-1725 cm⁻¹ | N/A | ~1730 cm⁻¹ | N/A |
| C=O Stretch (Methyl Ester) | ~1715-1705 cm⁻¹ | N/A | N/A | ~1710-1700 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1470 cm⁻¹ | ~1616, 1577, 1508, 1456 cm⁻¹ | ~1600, 1470 cm⁻¹ | ~1600, 1470 cm⁻¹ |
| C-N Stretch | ~1370, 1250 cm⁻¹ | ~1352, 1336 cm⁻¹ | ~1370, 1250 cm⁻¹ | ~1350 cm⁻¹ |
| =C-H Bend (out-of-plane) | ~800-750 cm⁻¹ | ~744, 731 cm⁻¹ | ~800-750 cm⁻¹ | ~800-750 cm⁻¹ |
Interpretation of Spectral Data
The predicted IR spectrum of This compound is expected to be dominated by two strong carbonyl absorption bands. The higher frequency band, anticipated around 1735-1725 cm⁻¹, is attributed to the C=O stretch of the N-tert-butoxycarbonyl (Boc) group. The second carbonyl band, expected at a slightly lower frequency (around 1715-1705 cm⁻¹), corresponds to the methyl ester at the 7-position. The absence of a sharp N-H stretching band around 3400 cm⁻¹ is a key indicator of successful N-substitution.
In comparison:
-
Indole exhibits a characteristic sharp N-H stretch at approximately 3406 cm⁻¹ and multiple peaks in the 1620-1450 cm⁻¹ region corresponding to aromatic C=C stretching.[1]
-
N-tert-butoxycarbonylindole lacks the N-H stretch but shows a strong C=O absorption from the Boc group, typically around 1730 cm⁻¹.[2]
-
Methyl indole-7-carboxylate would be expected to show an N-H stretch similar to indole and a strong C=O stretch for the methyl ester, anticipated in the 1710-1700 cm⁻¹ region.
The aliphatic C-H stretching vibrations from the tert-butyl and methyl groups of the target compound are expected in the 2980-2930 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations will be present, as will the characteristic out-of-plane C-H bending vibrations in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This section outlines a standard procedure for obtaining an FTIR spectrum of a solid organic compound using an ATR accessory.
Materials and Equipment:
-
FTIR spectrometer equipped with a diamond or germanium ATR crystal accessory.
-
The sample to be analyzed (e.g., this compound).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Signal-to-noise can be improved by co-adding multiple scans (e.g., 16 or 32).
-
-
Data Analysis:
-
Process the resulting spectrum using the spectrometer software. This may include baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Compare the obtained spectrum with the expected and reference spectra for identification and purity assessment.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Caption: Logical flow for spectral analysis and peak assignment.
References
A Comparative Guide to Synthetic Routes for 1,7-Disubstituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Specifically, 1,7-disubstituted indoles present a unique synthetic challenge due to the steric hindrance and electronic properties of the C7 position. This guide provides a comparative analysis of prominent synthetic strategies to access this scaffold, offering quantitative data, and logical workflows to inform synthetic planning.
Overview of Synthetic Strategies
The synthesis of 1,7-disubstituted indoles can be broadly categorized into two approaches:
-
Classical Indole Syntheses using Pre-functionalized Precursors: These methods involve constructing the indole ring from acyclic precursors that already bear the desired substituent at the position corresponding to the future C7 of the indole.
-
Post-functionalization of a Pre-formed Indole Core: These strategies begin with an existing indole, which is then selectively functionalized at the N1 and C7 positions. This often relies on directing group strategies or C-H activation.
This guide will compare the following key methodologies:
-
Fischer Indole Synthesis
-
Batcho-Leimgruber Indole Synthesis
-
Directed ortho-Metalation (DoM) / C-H Functionalization
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the selected synthetic routes, allowing for a direct comparison of their efficiency and applicability.
| Synthetic Route | Typical Yields | Key Strengths | Key Limitations | Substrate Scope | Typical Reaction Conditions |
| Fischer Indole Synthesis | 30-70% | Readily available starting materials (phenylhydrazines and ketones/aldehydes). | Requires harsh acidic conditions and high temperatures. Poor regioselectivity with meta-substituted phenylhydrazines, often yielding mixtures of 4- and 6-substituted indoles. | Broad for ketones/aldehydes. Limited by the availability and stability of 2,6-disubstituted phenylhydrazines. | Strong acids (H₂SO₄, PPA, ZnCl₂), high temperatures (100-200 °C). |
| Batcho-Leimgruber | 60-90% | Milder reaction conditions compared to Fischer synthesis. Good regioselectivity for the synthesis of 7-substituted indoles from 2,6-disubstituted anilines. | Requires multi-step sequence (enamine formation, then cyclization). Starting materials (o-nitrotoluenes) may require synthesis. | Good tolerance for various functional groups on both the aniline and the dimethylformamide dimethyl acetal (DMF-DMA) derivative. | 1. Enamine formation (e.g., DMF-DMA), moderate heat. 2. Reductive cyclization (e.g., H₂, Pd/C; or other reducing agents like Na₂S₂O₄). |
| Directed ortho-Metalation (DoM) / C-H Functionalization | 50-85% | High regioselectivity for C7 functionalization. Milder reaction conditions. Late-stage functionalization is possible. | Requires a directing group at the N1 position (e.g., Piv, CON(iPr)₂, SO₂Ph). The directing group may require additional steps for installation and removal. | Broad scope of electrophiles can be introduced at C7 (e.g., halogens, carbonyls, silyl groups). Dependent on the directing group strategy. | Strong base (e.g., n-BuLi, LDA) at low temperatures (-78 °C), followed by quenching with an electrophile. For C-H activation, transition metal catalysts (e.g., Pd, Rh) are used. |
Logical Workflow of Synthetic Strategies
The following diagrams illustrate the general workflows for the discussed synthetic routes.
Caption: Workflow of the Fischer Indole Synthesis.
Caption: Workflow of the Batcho-Leimgruber Synthesis.
Caption: Workflow for Directed ortho-Metalation/C-H Activation.
Conclusion
The choice of synthetic route to 1,7-disubstituted indoles is highly dependent on the specific target molecule, the availability of starting materials, and the desired functional group tolerance.
-
The Fischer Indole Synthesis is a classical method but is often limited by harsh conditions and poor regioselectivity for this specific substitution pattern.
-
The Batcho-Leimgruber Synthesis offers a more regioselective and milder alternative for constructing the 7-substituted indole core, which can then be functionalized at the N1 position.
-
Directed ortho-Metalation and C-H Functionalization strategies represent the most modern and versatile approaches, allowing for the late-stage, highly regioselective introduction of a wide variety of substituents at the C7 position of an N1-protected indole. The requirement of a directing group is a key consideration for this powerful methodology.
Researchers should carefully consider these factors when designing a synthetic route to their target 1,7-disubstituted indoles.
A Comparative Guide to the Structural Analysis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystal structure analysis with other common analytical techniques for the characterization of indole derivatives, a class of compounds vital in modern drug discovery.[1][2] Due to the absence of a publicly available crystal structure for the specific molecule 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, this guide will use a closely related indole derivative as a representative example for data presentation and will focus on the methodologies and comparative strengths of various analytical techniques.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] These compounds are recognized for their wide-ranging biological activities, including roles in cancer treatment, anti-inflammatory therapies, and the management of infectious and neurodegenerative diseases.[1] A precise understanding of their three-dimensional structure is paramount for rational drug design, understanding intermolecular interactions with biological targets, and establishing structure-activity relationships (SAR).[5][6]
Comparison of Structural Analysis Techniques
Single-crystal X-ray diffraction (SCXRD) is considered the gold standard for determining the atomic and molecular structure of a crystalline compound, providing unambiguous data on bond lengths, angles, and stereochemistry.[7][8] However, its primary limitation is the need for high-quality single crystals, which can be challenging to grow.[7] Other techniques offer complementary information and can be employed when crystallization is unsuccessful.
| Technique | Principle | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[7] | Provides the absolute 3D structure, including bond lengths, angles, and stereochemistry.[8] | Requires high-quality single crystals, which can be difficult to obtain.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe the chemical environment of atoms. | Excellent for determining connectivity and the structure of molecules in solution; does not require crystallization. | Does not provide precise bond lengths and angles; can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | Provides highly accurate molecular weight and elemental composition. | Does not provide information on 3D structure or stereochemistry. |
| Three-Dimensional Electron Diffraction (3DED) | Diffraction of electrons by micro- or nanocrystals.[9] | Can determine structures from crystals that are orders of magnitude smaller than those required for SCXRD.[9][10] | Evolving technique; data can be affected by dynamical scattering effects.[9] |
| Crystal Structure Prediction (CSP) | Computational methods to generate plausible crystal structures from a molecular diagram.[10] | Can be used in conjunction with powder X-ray diffraction (PXRD) when single crystals are unavailable.[10] | Computationally intensive and may not always predict the correct experimental structure. |
X-ray Crystal Structure Analysis: A Representative Indole Derivative
As a definitive crystal structure for this compound is not publicly available, we present data for a representative indole-arylpiperazine derivative to illustrate the type of information obtained from an SCXRD experiment.[6]
Table 1: Crystal Data and Structure Refinement for a Representative Indole Derivative [6]
| Parameter | Value |
| Empirical formula | C₂₄H₂₈ClN₃O₃ |
| Formula weight | 457.95 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell dimensions | a = 29.563(5) Å, α = 90°b = 8.1692(14) Å, β = 111.964(2)°c = 21.056(4) Å, γ = 90° |
| Volume | 4716.4(14) ų |
| Z | 8 |
| Density (calculated) | 1.288 Mg/m³ |
| Final R indices [I>2sigma(I)] | R1 = 0.0545, wR2 = 0.1472 |
| R indices (all data) | R1 = 0.0886, wR2 = 0.1685 |
Table 2: Selected Bond Lengths and Angles for a Representative Indole Derivative [6]
| Bond | Length (Å) | Angle | Degree (°) |
| N(1)-C(8) | 1.375(3) | C(8)-N(1)-C(1) | 108.9(2) |
| N(1)-C(1) | 1.383(3) | C(7)-C(8)-N(1) | 107.2(2) |
| C(1)-C(2) | 1.378(3) | C(2)-C(1)-N(1) | 110.3(2) |
| C(8)-C(7) | 1.407(3) | C(1)-C(6)-C(7) | 118.9(2) |
Note: Data is for a representative compound and not the specific title compound.
Experimental Protocols
Detailed Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount.[7] For a novel indole derivative, this is typically achieved by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) should be screened.[11] The goal is to obtain a crystal larger than 0.1 mm in all dimensions with no visible imperfections.[7]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.[12]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[13] The crystal is rotated, and a series of diffraction images are collected by a detector.[8] A complete data set may take several hours to collect.[13]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection.[8]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods.[14] This initial model is then refined to improve the fit between the calculated and observed diffraction data, yielding the final atomic coordinates, bond lengths, and angles.[7]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for X-ray crystallography and a hypothetical signaling pathway where an indole derivative might be active.
Caption: Experimental workflow for single-crystal X-ray analysis.
Caption: Hypothetical signaling pathway involving an indole derivative.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate: A Comparative Guide to HPLC and Orthogonal Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey toward a safe and effective final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a key building block in synthetic organic chemistry. We present supporting experimental protocols and data to illustrate the principles discussed.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, quantitative accuracy, and robustness.[1][2][3] This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like indole derivatives.[1][4]
Comparative Analysis of Purity Assessment Methods
While HPLC is a primary method for purity determination, a comprehensive analysis often employs orthogonal methods. Orthogonal methods measure the same attribute, in this case, purity, through different physicochemical principles, providing a more complete and reliable assessment of a compound's purity profile.[5]
| Analytical Method | Principle | Primary Use | Strengths | Limitations |
| HPLC/UPLC | Differential partitioning of analytes between a stationary and mobile phase. | Purity Assessment & Quantification | High resolution, excellent quantitative accuracy, robust, and reproducible.[5] | Limited peak identification without a specific reference standard. |
| LC-MS | Combines the separation of HPLC with the mass detection of mass spectrometry. | Identity Confirmation & Impurity Profiling | High specificity and sensitivity, provides molecular weight information for impurity identification.[5][6] | Quantitative accuracy can be more variable than HPLC with UV detection; matrix effects can suppress ion formation. |
| ¹H and ¹³C NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Structural Elucidation & Identity Confirmation | Provides detailed structural information, can detect and quantify impurities without a reference standard for the impurity itself (using a qualified internal standard). | Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass detection. | Analysis of Volatile Impurities | Excellent for identifying and quantifying residual solvents and other volatile organic impurities.[3] | Not suitable for non-volatile or thermally unstable compounds like the target molecule. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional Group Identification | Provides a unique molecular fingerprint and is excellent for confirming the presence of key functional groups. | Not a quantitative method for purity assessment; insensitive to small amounts of impurities. |
Experimental Protocol: HPLC Purity Assessment
The following protocol outlines a standard reverse-phase HPLC method for the purity analysis of this compound. This method is based on established procedures for related indole compounds.[7][8][9]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-17 min: 95% B, 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[6][9] |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution. This yields a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Data Visualization
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Relationship between primary and orthogonal analytical methods.
Conclusion
The purity assessment of this compound is most effectively and routinely achieved using a validated HPLC method. This technique provides reliable and reproducible quantitative data on the purity of the compound. For a more comprehensive characterization, especially during process development and for regulatory submissions, the use of orthogonal methods such as LC-MS for impurity identification and NMR for structural confirmation is highly recommended. This multi-faceted approach ensures a thorough understanding of the compound's purity profile, which is paramount for its intended application in research and drug development.
References
- 1. moravek.com [moravek.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
Comparing the efficacy of different palladium catalysts for coupling reactions
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions, foundational to the synthesis of pharmaceuticals, agrochemicals, and advanced materials, are critically dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of the efficacy of various palladium catalysts in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The performance of these catalysts is evaluated based on experimental data, with a focus on reaction yields and conditions.
The Crucial Role of Ligands
The efficacy of a palladium catalyst is intrinsically linked to the nature of its supporting ligand.[1] Bulky, electron-rich phosphine ligands have proven particularly effective in promoting the key steps of the catalytic cycle.[1] The evolution of ligand design has led to several generations of catalysts, each offering improved reactivity, stability, and substrate scope.[2] For instance, the development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement for the Buchwald-Hartwig amination, enabling the efficient coupling of primary amines.[2] More recently, sterically hindered ligands such as X-Phos and SPhos have demonstrated high turnover numbers and are effective for challenging substrates, including aryl chlorides.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[3][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based byproducts.[3][4]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 3-Bromo-2-methylpyridine + Phenylboronic acid | 85 | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 3-Bromo-2-methylpyridine + 4-Methoxyphenylboronic acid | 92 | |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 18 | 3-Bromo-2-methylpyridine + 3-Thienylboronic acid | 88 | |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | 2,5-Diiodopyrazine + Phenylboronic acid | High | [5] |
| Pd/PVPy | - | K₂CO₃ | EtOH/H₂O | 80 | 3 | 4-Bromonitrobenzene + Phenylboronic acid | 99.9 | [6] |
| 3% Pd/C | - | K₃PO₄ | H₂O | 80 | 1 | 4-Bromoacetophenone + Phenylboronic acid | 89 | [7] |
Note: "High" yield is as reported in the respective literature, suggesting a successful reaction without specifying the exact percentage in the abstract.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a well-defined catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[8]
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene.[9] It is a powerful method for the synthesis of substituted alkenes.
Comparative Performance of Palladium Catalysts in Heck Reaction
The table below presents a comparison of different palladium catalysts for the Heck reaction.
| Catalyst Precursor | Ligand/Support | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-Tol)₃ | Et₃N | Acetonitrile | 100 | 48 | Iodobenzene + Styrene | 95 | [9] |
| Pd/MNP@IL-SiO₂ | - | K₂CO₃ | DMF | 120 | 5 | Iodobenzene + Styrene | 98 | [10] |
| Pd-LDDP | - | NaOAc | DMF | 140 | 6 | 4-Bromoacetophenone + Methyl acrylate | up to 85 | [11] |
| [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | P(NC₅H₁₀)₃ | K₂CO₃ | Toluene | 80 | 2 | 4-Bromophenoxybenzene + Styrene | High | [12] |
Note: "High" yield is as reported in the respective literature, suggesting a successful reaction without specifying the exact percentage in the abstract.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines.[2] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and natural products.[1]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The following table compares the efficacy of various palladium catalyst systems for the Buchwald-Hartwig amination.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | K-Ot-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [1] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High | [1] |
| Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | RT | - | 4-Chlorotoluene + Morpholine | - | [1] |
| Polymer supported PdCl₂/PPh₃ | PPh₃ | NaO-t-Bu | m-Xylene | - | - | p-Bromotoluene + Piperazine | High Selectivity | [13] |
Note: "Good to Excellent" and "High" yields are as reported in the respective literature. "RT" denotes room temperature. A dash (-) indicates the information was not specified in the provided search results.
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of these coupling reactions. Below is a generalized protocol followed by a specific example for a Suzuki-Miyaura coupling.
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
A typical experimental workflow involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.
Detailed Protocol for Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[14]
-
Reaction Setup : To an oven-dried reaction vessel, add 3-bromo-2-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition : Under the inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), followed by the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Execution : Place the vessel in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography to obtain the desired biaryl compound.[14]
Conclusion
The choice of a palladium catalyst system is a critical parameter for the success of Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. While traditional catalysts like Pd(PPh₃)₄ remain effective for many transformations, modern catalysts incorporating bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior yields and broader substrate scope, particularly for more challenging transformations.[1][14] Furthermore, heterogeneous catalysts, such as palladium on various supports, offer the significant advantages of easier separation and potential for recycling, addressing some of the economic and environmental concerns associated with homogeneous catalysis.[6][7][10] The selection of the optimal catalyst, ligand, base, and solvent combination remains a key consideration that must be tailored to the specific substrates and desired outcome of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. benchchem.com [benchchem.com]
Spectroscopic comparison of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate regioisomers
A Spectroscopic Guide to the Regioisomers of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
For researchers engaged in the synthesis and characterization of indole derivatives, the precise identification of regioisomers is a critical analytical challenge. This guide provides a comparative analysis of the spectroscopic properties of this compound and its regioisomers, where the methyl carboxylate group is positioned at various locations on the indole ring. The differentiation of these isomers is crucial for ensuring the correct molecular architecture in drug development and materials science. This document outlines the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for these compounds and provides detailed experimental protocols for their characterization.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimentally observed spectroscopic data for the title compound and its regioisomers. The data for the 1,2- and 1,3-regioisomers are based on their known chemical structures, while the data for other isomers are predicted based on established spectroscopic principles and data from related indole derivatives.
Table 1: Predicted ¹H NMR Spectral Data (Chemical Shift (δ) in ppm)
| Proton | 1,2-dicarboxylate | 1,3-dicarboxylate | 1,7-dicarboxylate |
| H-2 | - | ~8.2 (s) | ~7.5 (d) |
| H-3 | ~7.0 (s) | - | ~6.6 (d) |
| H-4 | ~7.6 (d) | ~8.1 (d) | ~7.9 (d) |
| H-5 | ~7.2 (t) | ~7.3 (t) | ~7.2 (t) |
| H-6 | ~7.3 (t) | ~7.3 (t) | ~7.8 (d) |
| H-7 | ~8.0 (d) | ~7.8 (d) | - |
| -OCH₃ | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) |
| -C(CH₃)₃ | ~1.7 (s) | ~1.7 (s) | ~1.7 (s) |
Table 2: Predicted ¹³C NMR Spectral Data (Chemical Shift (δ) in ppm)
| Carbon | 1,2-dicarboxylate | 1,3-dicarboxylate | 1,7-dicarboxylate |
| C-2 | ~138 | ~130 | ~129 |
| C-3 | ~108 | ~107 | ~109 |
| C-3a | ~125 | ~125 | ~126 |
| C-4 | ~125 | ~123 | ~128 |
| C-5 | ~124 | ~123 | ~124 |
| C-6 | ~123 | ~122 | ~129 |
| C-7 | ~115 | ~115 | ~118 |
| C-7a | ~135 | ~136 | ~134 |
| C=O (Boc) | ~150 | ~150 | ~150 |
| C=O (Ester) | ~163 | ~165 | ~168 |
| -C(CH₃)₃ | ~85 | ~85 | ~85 |
| -C(CH₃)₃ | ~28 | ~28 | ~28 |
| -OCH₃ | ~52 | ~52 | ~53 |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic | 1,2-dicarboxylate | 1,3-dicarboxylate | 1,7-dicarboxylate |
| IR (cm⁻¹) | |||
| C=O (Boc) | ~1735 | ~1735 | ~1730 |
| C=O (Ester) | ~1710 | ~1715 | ~1700 |
| C-N | ~1250 | ~1250 | ~1240 |
| C-H (tert-butyl) | ~2975 | ~2975 | ~2980 |
| MS (m/z) | |||
| [M]⁺ | 275 | 275 | 275 |
| [M-56]⁺ | 219 | 219 | 219 |
| [M-100]⁺ | 175 | 175 | 175 |
| [C₄H₉]⁺ | 57 | 57 | 57 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the indole dicarboxylate regioisomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR : Spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane). Apply a drop of the solution onto a KBr or NaCl salt plate. Allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of about 1-10 µg/mL with the same solvent.
-
Data Acquisition : Mass spectra are typically acquired using Electrospray Ionization (ESI) or Electron Ionization (EI) sources. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the this compound regioisomers.
Caption: Workflow for the spectroscopic identification of indole dicarboxylate regioisomers.
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the disposal of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a compound used in various research applications. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound should be treated as a potentially hazardous chemical, adhering to the best practices for laboratory waste management.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to take appropriate safety measures to minimize exposure and potential risks.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat and long-sleeved clothing. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer.
Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2]
-
Solid Waste: Collect unused solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[1] It is important not to mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be kept separate.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]
Waste Containment and Storage
Proper containment and storage are essential to prevent leaks and ensure safety.
-
Container Selection: Use containers that are in good condition, free of leaks, and compatible with the chemical waste.[3][4] The original container is often the best choice for storing hazardous waste.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[2][3] Do not use abbreviations or chemical formulas.[3]
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1] The storage area should be well-ventilated and secure.
-
Secondary Containment: Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[1][3]
Waste Disposal and Pickup
The final step is the safe and compliant transfer of the chemical waste.
-
Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup.
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1] Evaporation of chemical waste is also not a permissible disposal method.[4]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] They will arrange for the transport of the waste to a licensed hazardous waste disposal facility.
Experimental Protocols for Waste Management
In the absence of specific degradation or neutralization protocols for this compound, attempting to treat the chemical waste within the laboratory is not recommended. Such procedures can be hazardous and may generate byproducts of unknown toxicity.[1] The most responsible and compliant method is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institution's EHS office.[1]
Empty Container Disposal:
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3][4] After triple-rinsing, deface the original label, and the container may then be disposed of in the regular trash or recycled, in accordance with institutional policies.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for proper laboratory chemical disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
